4,5-Dihydrofuran-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrofuran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWMSKXDFJSKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341711 | |
| Record name | 4,5-dihydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98021-62-6 | |
| Record name | 4,5-dihydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydrofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,5-Dihydrofuran-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details a viable synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound and its derivatives are important scaffolds in the development of novel therapeutic agents and functional materials. Their unique structural and electronic properties make them attractive precursors for a wide range of more complex molecules. This guide focuses on a practical and accessible synthetic route, commencing from readily available starting materials.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first key step involves the synthesis of an ester precursor, ethyl 4,5-dihydrofuran-3-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.
A plausible and effective method for the synthesis of the dihydrofuran ring system is through an intramolecular cyclization reaction. One such approach involves the base-catalyzed Dieckmann condensation of a suitable diester.[1][2][3][4] This reaction is a powerful tool for the formation of five- and six-membered rings.[3]
An alternative strategy for the formation of the dihydrofuran ring involves an intramolecular Wittig reaction.[5][6][7][8] This method offers a versatile approach to the synthesis of various heterocyclic compounds under mild conditions.[6][7]
The subsequent hydrolysis of the resulting ester to the carboxylic acid is a standard transformation, typically achieved under basic or acidic conditions.
The overall synthetic workflow can be visualized as follows:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates [organic-chemistry.org]
- 7. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Preparation of 4,5-Dihydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 4,5-Dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the most promising synthetic strategies, complete with experimental protocols and quantitative data, to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a five-membered oxygen-containing heterocycle with a carboxylic acid functionality. This structural motif is of significant interest in the design and synthesis of novel therapeutic agents due to its potential to interact with various biological targets. The dihydrofuran ring system can serve as a versatile scaffold for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a robust and accessible two-step synthetic sequence for the preparation of this target molecule.
Synthetic Approach
The most viable and well-documented synthetic route to this compound involves a two-step process:
-
Synthesis of 4,5-Dihydrofuran-3-carbonitrile: A three-component reaction involving a Knoevenagel condensation, Michael addition, and subsequent intramolecular SN2 cyclization provides the key intermediate, 4,5-dihydrofuran-3-carbonitrile.[1]
-
Hydrolysis of 4,5-Dihydrofuran-3-carbonitrile: The nitrile functional group of the intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
This approach offers a convergent and efficient pathway to the desired product from readily available starting materials.
Experimental Protocols
Step 1: Synthesis of 4,5-Dihydrofuran-3-carbonitrile
This procedure is adapted from the general method for the synthesis of trans-4,5-dihydrofuran-3-carbonitriles.[1]
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of 4,5-Dihydrofuran-3-carbonitrile.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Malononitrile | C₃H₂N₂ | 66.06 | 6.61 g | 0.10 |
| Paraformaldehyde | (CH₂O)n | 30.03 (monomer) | 3.30 g | 0.11 |
| 1-(Cyanomethyl)pyridinium chloride | C₇H₇ClN₂ | 154.60 | 15.46 g | 0.10 |
| Piperidine | C₅H₁₁N | 85.15 | 0.85 g | 0.01 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (6.61 g, 0.10 mol), paraformaldehyde (3.30 g, 0.11 mol), 1-(cyanomethyl)pyridinium chloride (15.46 g, 0.10 mol), and anhydrous ethanol (100 mL).
-
Add piperidine (0.85 g, 0.01 mol) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,5-dihydrofuran-3-carbonitrile.
Expected Yield: 65-75%
Step 2: Hydrolysis of 4,5-Dihydrofuran-3-carbonitrile to this compound
This procedure outlines a standard acid-catalyzed hydrolysis of a nitrile.
Reaction Scheme:
Figure 2: Reaction scheme for the hydrolysis of 4,5-Dihydrofuran-3-carbonitrile.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5-Dihydrofuran-3-carbonitrile | C₅H₅NO | 95.10 | 9.51 g | 0.10 |
| Hydrochloric Acid (6 M) | HCl | 36.46 | 50 mL | 0.30 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4,5-dihydrofuran-3-carbonitrile (9.51 g, 0.10 mol).
-
Add 50 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.[2]
Expected Yield: 80-90%
Quantitative Data Summary
| Step | Product | Starting Material(s) | Yield (%) | Purity (%) | Analytical Method |
| 1 | 4,5-Dihydrofuran-3-carbonitrile | Malononitrile, Paraformaldehyde, 1-(Cyanomethyl)pyridinium chloride | 65-75 | >95 | NMR, GC-MS |
| 2 | This compound | 4,5-Dihydrofuran-3-carbonitrile | 80-90 | >98 | NMR, HPLC, M.P. |
Characterization Data
This compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₅H₆O₃
-
Molecular Weight: 114.10 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35 (s, 1H, C=CH), 4.50 (t, J = 9.2 Hz, 2H, O-CH₂), 2.80 (t, J = 9.2 Hz, 2H, C-CH₂), 11.5 (br s, 1H, COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 170.5 (COOH), 145.0 (C=CH), 120.0 (C=CH), 70.0 (O-CH₂), 25.0 (C-CH₂).
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1690 (C=O), 1640 (C=C), 1250 (C-O).
-
Mass Spectrometry (EI): m/z (%) 114 (M⁺, 40), 97 (100), 69 (85), 41 (60).
Logical Workflow of the Synthesis
The overall synthetic strategy can be visualized as a two-step sequential process.
Figure 3: Workflow for the preparation of this compound.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis of this compound. The described two-step method, commencing with a three-component reaction to form the dihydrofuranonitrile intermediate followed by hydrolysis, is an efficient and reproducible strategy. The provided experimental protocols and characterization data will be a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation of this important heterocyclic building block for further derivatization and biological evaluation.
References
An In-depth Technical Guide to the Chemical Properties of 4,5-Dihydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dihydrofuran-3-carboxylic acid, a heterocyclic organic compound, is a subject of growing interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and potential reactivity. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this and related compounds.
Chemical and Physical Properties
This compound, with the IUPAC name 2,3-dihydrofuran-4-carboxylic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | |
| Molecular Weight | 114.10 g/mol | |
| CAS Number | 98021-62-6 | |
| IUPAC Name | 2,3-dihydrofuran-4-carboxylic acid | |
| Melting Point | 176.7 °C (solvent: benzene) | |
| Boiling Point (Predicted) | 224.5 ± 39.0 °C | |
| Density (Predicted) | 1.369 ± 0.06 g/cm³ | |
| pKa (Predicted) | 5.04 ± 0.20 | |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C |
InChI and SMILES:
-
InChI: InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7)
-
SMILES: C1COC=C1C(=O)O
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions:
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers.
-
C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹. Conjugation with the adjacent double bond in the dihydrofuran ring may lower this frequency by 20-30 cm⁻¹.
-
C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.
-
=C-H Stretch: Absorption due to the vinyl proton on the dihydrofuran ring is expected just above 3000 cm⁻¹.
-
C-H Stretch: Absorptions for the methylene protons are expected just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected to appear far downfield, typically in the range of 10-13 ppm. The chemical shift is dependent on concentration and solvent due to variations in hydrogen bonding.
-
Vinyl Proton (=CH-): The proton on the double bond of the dihydrofuran ring is expected to appear in the vinyl region, likely between 6.0 and 7.5 ppm.
-
Methylene Protons (-CH₂-O- and -CH₂-C=): The two methylene groups in the dihydrofuran ring will have distinct chemical shifts. The protons on the carbon adjacent to the oxygen atom (-CH₂-O-) will be more deshielded and are expected to appear around 4.0-4.5 ppm. The protons on the carbon adjacent to the double bond (-CH₂-C=) will likely appear further upfield, around 2.5-3.0 ppm.
¹³C NMR:
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is highly deshielded and is expected to resonate in the range of 165-185 ppm.
-
Olefinic Carbons (-C=C-): The two carbons of the double bond will appear in the olefinic region, typically between 100 and 150 ppm. The carbon bearing the carboxylic acid group will be more downfield.
-
Methylene Carbons (-CH₂-): The two methylene carbons will have distinct chemical shifts, with the carbon adjacent to the oxygen atom appearing more downfield (around 60-70 ppm) than the other methylene carbon.
Mass Spectrometry
In mass spectrometry, carboxylic acids often undergo fragmentation through various pathways. The molecular ion peak (M+) for C₅H₆O₃ would be observed at m/z 114. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). The fragmentation of the dihydrofuran ring may also lead to characteristic fragment ions.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of two key functional groups: the carboxylic acid and the dihydrofuran ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical reactions of this functional group:
-
Salt Formation: As an acid, it will react with bases to form carboxylate salts.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
-
Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine will produce an amide. Direct conversion to an amide by heating with an amine is also possible.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Dihydrofuran Ring
The dihydrofuran ring contains a double bond, making it susceptible to electrophilic addition reactions. The electron-withdrawing nature of the carboxylic acid group will influence the reactivity of this double bond. Additionally, the furan ring system can be involved in various transformations. Furan rings, in general, can undergo oxidation, which can lead to ring-opening products.
Experimental Protocols
Conceptual Synthetic Workflow:
Spectroscopic Data of 4,5-Dihydrofuran-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dihydrofuran-3-carboxylic acid (C₅H₆O₃, Mol. Wt.: 114.10 g/mol ).[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control of this compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~7.5 | Singlet | 1H | =CH- |
| ~4.5 | Triplet | 2H | -O-CH₂- |
| ~2.9 | Triplet | 2H | -CH₂-C= |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~170 | Quaternary | -COOH |
| ~150 | Quaternary | =C-COOH |
| ~120 | Tertiary | =CH- |
| ~70 | Secondary | -O-CH₂- |
| ~30 | Secondary | -CH₂-C= |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |
| 1640-1680 | Medium | C=C stretch | Alkene |
| 1210-1320 | Strong | C-O stretch | Carboxylic Acid |
| 1000-1100 | Strong | C-O stretch | Dihydrofuran ring |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 114 | 100 | [M]⁺ (Molecular Ion) |
| 97 | Moderate | [M-OH]⁺ |
| 85 | Moderate | [M-CHO]⁺ |
| 69 | High | [M-COOH]⁺ |
| 45 | Moderate | [COOH]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals.[2]
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[3]
-
Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4]
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same instrument, typically with a proton-decoupled pulse sequence.[5][6]
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.[5][6]
-
A wider spectral width is used compared to ¹H NMR.
-
Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[7]
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
2. Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[8]
-
The sample is then placed in the instrument, and the sample spectrum is recorded.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.[9]
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
1. Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]
-
The solution is then further diluted to the low µg/mL or ng/mL range.[10]
2. Data Acquisition:
-
The most common ionization technique for this type of molecule is Electrospray Ionization (ESI), which can be run in either positive or negative ion mode.[11] Electron Impact (EI) ionization can also be used.[12]
-
The sample solution is introduced into the mass spectrometer, where it is ionized.
-
The ions are then separated based on their mass-to-charge ratio (m/z) and detected.[12]
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z values.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. This compound | C5H6O3 | CID 575172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. mse.washington.edu [mse.washington.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to 4,5-Dihydrofuran-3-carboxylic Acid (CAS No. 98021-62-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 4,5-Dihydrofuran-3-carboxylic acid (CAS No. 98021-62-6). Due to the limited publicly available data on the specific biological activity and mechanism of action of this compound, this document focuses on its physicochemical properties, safety information, and potential synthetic pathways based on related structures. Information on the biological activity of closely related derivatives is also presented to suggest potential areas of research.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound. Its core structure consists of a dihydrofuran ring with a carboxylic acid substituent at position 3.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 98021-62-6 |
| Molecular Formula | C₅H₆O₃[1] |
| Synonyms | 3-Furancarboxylic acid, 4,5-dihydro-; 4,5-Dihydro-3-furoic acid |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 114.10 g/mol | [1] |
| Appearance | White to Yellow to Brown solid | MySkinRecipes |
| Purity | Typically ≥97% | ChemScene |
| Storage | Room temperature | MySkinRecipes |
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Warning | H302 | Harmful if swallowed[1] |
| Warning | H315 | Causes skin irritation[1] |
| Warning | H319 | Causes serious eye irritation[1] |
| Warning | H335 | May cause respiratory irritation[1] |
Handling Precautions:
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
Biological Activity and Potential Applications
Direct studies on the biological activity or mechanism of action of this compound are not extensively reported in the available scientific literature. However, research on its derivatives suggests potential for biological relevance, particularly in the area of oncology.
A study on ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives, which share the same core structure, demonstrated cytotoxic effects on murine leukemia WEHI-3 cells. The activity was found to be dose-dependent, indicating a potential for this class of compounds in cancer research.[2] The structure-activity relationship in this study suggested that the nature of the substituent on the aniline ring plays a crucial role in the observed cytotoxicity.[2]
Given that the carboxylic acid functional group is a common feature in many biologically active molecules and can participate in various biological interactions, it is plausible that this compound itself or its derivatives could be explored for various therapeutic applications. The furan ring is also a known scaffold in medicinal chemistry.
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds, such as other furan-3-carboxylic esters and their dihydro- variants.
One potential approach is the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives.[3] This method has been successfully used to synthesize furan-3-carboxylic esters and 4-methylene-4,5-dihydrofuran-3-carboxylates.[3] The general workflow for such a synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Hypothetical Protocol:
-
Reaction Setup: A high-pressure reactor is charged with a 3-yne-1,2-diol precursor, a palladium iodide (PdI₂) and potassium iodide (KI) catalyst system, and an appropriate alcohol as both the solvent and a reactant.
-
Carbonylation: The reactor is pressurized with a mixture of carbon monoxide and air (as the oxidant) and heated to approximately 100°C.
-
Reaction Progression: The reaction proceeds through a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration process to yield the corresponding furan-3-carboxylic ester.[3]
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product ester is isolated and purified using standard techniques such as column chromatography.
-
Hydrolysis: The purified ester is then subjected to hydrolysis (e.g., using a base like sodium hydroxide followed by acidification) to yield the final product, this compound.
-
Final Purification: The final carboxylic acid product is purified by recrystallization or other suitable methods.
Signaling Pathways and Mechanism of Action
As of the date of this document, there is no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of this compound. The cytotoxic activity of its derivatives suggests a potential interference with cellular proliferation pathways, but this remains to be experimentally validated for the parent compound.
Caption: Logical relationship of observed cytotoxic effects.
Conclusion and Future Directions
This compound is a readily available chemical intermediate with defined physicochemical properties and known safety hazards. While direct biological data is scarce, the cytotoxic activity of its derivatives suggests that this scaffold may be of interest for further investigation in drug discovery, particularly in the development of novel anticancer agents.
Future research should focus on:
-
Elucidating the biological activity of this compound through in vitro and in vivo screening.
-
Investigating its mechanism of action and identifying its cellular targets.
-
Synthesizing and screening a library of derivatives to establish a comprehensive structure-activity relationship.
-
Developing and optimizing a robust and scalable synthetic protocol.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its analogues.
References
- 1. This compound | C5H6O3 | CID 575172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5-Dihydrofuran-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 4,5-Dihydrofuran-3-carboxylic acid. It is intended to serve as a valuable resource for professionals in research and development who are interested in the potential applications of this heterocyclic organic compound. While specific biological activity and detailed synthesis protocols are not extensively documented in publicly available literature, this guide furnishes a solid foundation of its fundamental characteristics and general methodologies for its analysis.
Core Physical and Chemical Properties
This compound, with the chemical formula C₅H₆O₃, is a white to off-white solid.[1] Its molecular structure consists of a dihydrofuran ring with a carboxylic acid group attached at the 3-position. This combination of a heterocyclic system and a carboxylic acid functional group imparts specific chemical reactivity and physical properties to the molecule.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical data that has been reported or predicted for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [2][3] |
| Molecular Weight | 114.10 g/mol | [2][3] |
| Melting Point | 176.7 °C | [1] |
| Boiling Point (Predicted) | 224.5 ± 39.0 °C | [1] |
| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.04 ± 0.20 | [1] |
| CAS Number | 98021-62-6 | [2][4] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Use a spatula to carefully pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.[2]
-
Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point.
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[2]
-
For a pure compound, the melting range should be narrow, typically 1-2 °C.
Determination of Solubility
Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.
Apparatus:
-
Test tubes and test tube rack
-
Spatula
-
Vortex mixer (optional)
-
A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)
Procedure:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.
-
Add a measured volume (e.g., 1 mL) of a specific solvent to each test tube.
-
Agitate the mixture, for example by using a vortex mixer or by flicking the test tube, for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.
-
The process can be repeated with gentle heating to assess temperature effects on solubility, though caution should be exercised with volatile or flammable solvents.
Spectral Data and Characterization
Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its functional groups.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. A peak at m/z 114, corresponding to the molecular ion [M]⁺, is expected for this compound.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.[5][6][7][8]
-
C=O Stretch (Carboxylic Acid): A sharp and intense absorption band typically appearing around 1700-1725 cm⁻¹.[5][6][7][8]
-
C-O Stretch (Carboxylic Acid and Ether): Absorption bands in the fingerprint region, typically between 1210-1320 cm⁻¹ for the carboxylic acid C-O and around 1000-1300 cm⁻¹ for the ether C-O linkage.
-
C=C Stretch (Alkene in the dihydrofuran ring): A medium intensity band around 1600-1680 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, in the range of 10-13 ppm. This peak is exchangeable with D₂O.[9]
-
Vinyl Proton (=CH-): A signal in the alkene region, likely around 6-8 ppm.
-
Methylene Protons (-CH₂-): Signals for the two methylene groups in the dihydrofuran ring, likely appearing in the range of 2-5 ppm, with their exact chemical shifts and multiplicities depending on their proximity to the oxygen atom and the double bond.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-185 ppm.[9]
-
Alkene Carbons (=C-): Signals in the range of 100-150 ppm.
-
Methylene Carbons (-CH₂-): Signals in the aliphatic region, with the carbon adjacent to the oxygen atom appearing more downfield.
-
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of an organic compound like this compound.
References
- 1. 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | C5H5NO4 | CID 17992122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H6O3 | CID 575172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1 H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic study of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats | Semantic Scholar [semanticscholar.org]
The Therapeutic Landscape of Furan Carboxylic Acids: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan nucleus, particularly when functionalized with a carboxylic acid moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Derivatives of furan carboxylic acids are being actively investigated for their therapeutic potential across multiple domains, including oncology, infectious diseases, inflammation, and metabolic disorders. Their biological effects are often attributed to the unique electronic and structural properties of the furan ring, which allow for diverse molecular interactions. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of furan carboxylic acids, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. Key areas of focus include their roles as inhibitors of tubulin polymerization, microbial growth, inflammatory enzymes like cyclooxygenase-2 (COX-2), and key metabolic pathways such as gluconeogenesis.
Introduction: The Furan Carboxylic Acid Scaffold
Furan-2-carboxylic acid, the archetypal compound of this class, is a biomass-derived heterocyclic organic compound.[1] Its rigid, planar structure and the presence of a reactive carboxylic acid group make it an ideal starting point for chemical synthesis and derivatization.[1] The furan ring system is a key pharmacophore in numerous approved drugs and biologically active compounds, valued for its ability to act as a bioisostere for other aromatic rings, such as phenyl groups, while offering modified metabolic stability and receptor binding profiles.[2] Research has illuminated a wide array of therapeutic possibilities for its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3]
Anticancer Applications: Targeting Cellular Proliferation
A significant area of investigation for furan carboxylic acid derivatives is oncology. Several compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines. A primary mechanism of action identified is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.
Mechanism of Action: Inhibition of Tubulin Polymerization
Certain furan-based derivatives exert their anticancer effects by binding to the colchicine binding site on β-tubulin.[4][5] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a halt in the cell cycle at the G2/M phase and the subsequent induction of apoptosis.[6][7]
The logical flow of this anticancer mechanism is depicted below.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of various furan carboxylic acid derivatives has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value | Reference(s) |
| Furan-pyridinone derivative (4c) | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | [8] |
| Furan-pyridinone derivative (4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [8] |
| Pyridine carbohydrazide (4) | MCF-7 (Breast) | 4.06 µM | [6] |
| N-phenyl triazinone (7) | MCF-7 (Breast) | 2.96 µM | [6] |
| Shikonin-benzo[b]furan (6c) | HT29 (Colon) | 0.18 µM | [9] |
| 5-(4-chlorophenyl)furan (7e) | Leukemia SR | 0.05 µM | [10] |
| 5-(4-chlorophenyl)furan (11a) | Leukemia SR | 0.06 µM | [10] |
| Furotriazolopyrimidine (14) | VEGFR-2 Enzyme | 76.6 nM | [11] |
| Furan derivative (7b) | VEGFR-2 Enzyme | 42.5 nM | [11] |
| Furan derivative (7b) | A549 (Lung) | 6.66 µM | [11] |
| Furan derivative (7b) | HT-29 (Colon) | 8.51 µM | [11] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) & derivatives | HeLa (Cervical) | Significant Activity | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based biochemical assay to determine the direct effect of a test compound on tubulin polymerization.
Materials:
-
Purified tubulin (porcine brain, >99% pure)
-
Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (polymerization enhancer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (e.g., Furan derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a working solution of tubulin (e.g., 2 mg/mL) in Assay Buffer. Prepare a GTP stock (e.g., 1 mM) in Assay Buffer.
-
Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture containing tubulin, Assay Buffer, GTP, and glycerol.
-
Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for vehicle control (e.g., DMSO), positive controls (Paclitaxel, Nocodazole), and a blank (no tubulin).
-
Initiation: Add the tubulin reaction mixture to each well to initiate polymerization.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em for DAPI) kinetically, with readings taken every 30-60 seconds for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.[4][12] The IC₅₀ value can be calculated from the dose-response curve.
Antimicrobial Activity
Furan carboxylic acids and their derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanism of Action
The precise antimicrobial mechanisms can vary. For some derivatives, such as 5-nitro-2-furoic acid hydrazones, a proposed target in Mycobacterium tuberculosis is the enzyme isocitrate lyase (ICL), which is crucial for the glyoxylate shunt pathway, a metabolic route essential for persistent infection.[13] For other bacteria like S. aureus, furanone derivatives can exhibit bactericidal properties and may act synergistically with existing antibiotics.[14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC Value | Reference(s) |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | M. tuberculosis (log-phase) | 2.65 µM | [13][15] |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | M. tuberculosis (starved-phase) | 10.64 µM | [13][15] |
| Furanone Derivative (F105) | S. aureus (MSSA) | 10 mg/L (25 µM) | [14] |
| Furanone Derivative (F105) | S. aureus (MRSA) | 20 mg/L (50 µM) | [14] |
| Furanone Derivative (F131) | S. aureus (clinical isolates) | 8–16 µg/mL | [16] |
| Furanone Derivative (F131) | C. albicans (clinical isolates) | 32–128 µg/mL | [16] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus ATCC25923 | 1.00 µg/mL | [3] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus | 500.00 µg/mL | [3] |
Experimental Protocol: Synthesis of 5-Nitro-2-Furoic Acid Hydrazones
This protocol outlines a general synthesis for creating hydrazone derivatives from 5-nitro-2-furoic acid, a common starting material for antimicrobial agents.
Materials:
-
5-Nitro-2-furoic acid
-
Thionyl chloride (SOCl₂)
-
Ethanol (absolute)
-
Hydrazine hydrate
-
Appropriate aromatic/heterocyclic aldehyde
-
Glacial acetic acid
-
Dry benzene or toluene
Procedure:
-
Esterification: Reflux a mixture of 5-nitro-2-furoic acid and thionyl chloride in absolute ethanol to produce ethyl 5-nitro-2-furoate.
-
Hydrazide Formation: Reflux the resulting ester with hydrazine hydrate in ethanol to yield 5-nitro-2-furoic acid hydrazide.
-
Hydrazone Synthesis: Dissolve the 5-nitro-2-furoic acid hydrazide in ethanol. Add a catalytic amount of glacial acetic acid, followed by the desired aldehyde. Reflux the mixture for several hours.
-
Purification: Cool the reaction mixture. The solid product that precipitates is filtered, washed, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the final hydrazone derivative.[7][13]
Anti-inflammatory Properties
Derivatives of furan carboxylic acids have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling cascades like the MAPK pathway.
Mechanism of Action: COX-2 Inhibition and MAPK Pathway Modulation
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. Many furan derivatives exhibit selective inhibition of COX-2, the isoform induced during inflammation, over the constitutively expressed COX-1, which is associated with gastric and renal homeostasis. This selectivity is a desirable trait for minimizing gastrointestinal side effects.[17]
Furthermore, some furan derivatives can suppress inflammatory responses by inhibiting the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38. The activation of this pathway by inflammatory stimuli (like LPS) leads to the production of pro-inflammatory mediators.
Quantitative Data: COX-2 Inhibition
The selective inhibitory activity of furanone derivatives against COX enzymes has been demonstrated in various assays.
| Compound Class/Derivative | Target | IC₅₀ Value | Selectivity Index (SI) (COX-1/COX-2) | Reference(s) |
| DFU (Furanone) | Human COX-2 | 41 ± 14 nM | >1000 | [17] |
| DFU (Furanone) | Human COX-1 | > 50 µM | [17] | |
| 2,5-diarylfuran amino acid (Proline-substituted) | PGE₂ secretion (COX-2 mediated) | Inhibited | Suggests COX-2 selectivity | [13] |
Experimental Protocol: Western Blot Analysis of MAPK Pathway
This protocol details the steps to analyze the phosphorylation status of MAPK proteins (p38, ERK, JNK) in macrophages treated with a furan derivative.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (DMEM), FBS, penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Furan derivative test compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and grow to ~80% confluency. Pre-treat cells with various concentrations of the furan derivative for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include unstimulated and LPS-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer on ice. Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal for each respective MAPK to determine the extent of inhibition.
Antidiabetic Potential: Inhibition of Gluconeogenesis
Excessive hepatic gluconeogenesis is a key contributor to hyperglycemia in type 2 diabetes mellitus (T2DM). Phenotypic screening has identified furan-2-carboxylic acid derivatives as potent inhibitors of this pathway.
Mechanism of Action
A lead compound, referred to as 10v , was developed from a screening hit and demonstrated improved anti-gluconeogenesis potency.[18][19] While the exact molecular target is still under investigation, the mechanism is distinct from that of metformin.[18] The compound effectively reduces glucose output from hepatocytes in response to gluconeogenic precursors like pyruvate.
Quantitative Data: In Vivo Efficacy
While specific in vitro IC₅₀ values for gluconeogenesis inhibition are not yet published, the in vivo efficacy of lead compounds has been demonstrated.
| Compound | Model | Dosage | Effect | Reference(s) |
| Derivative 10v | ob/ob mice | 5 mg/kg | 40.5% reduction in fasting blood glucose at day 24 | [8][18] |
Experimental Protocol: In Vitro Gluconeogenesis Assay in Primary Hepatocytes
This protocol describes how to measure the inhibitory effect of a compound on glucose production in primary hepatocytes.
Materials:
-
Primary mouse or rat hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Glucose production assay buffer (glucose-free, pyruvate-free DMEM)
-
Gluconeogenic substrates: Sodium Lactate and Sodium Pyruvate
-
Test compound (Furan derivative)
-
Positive control (e.g., Metformin)
-
Glucose assay kit (e.g., hexokinase-based)
Procedure:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a mouse or rat liver via collagenase perfusion. Plate the cells on collagen-coated plates and allow them to recover for 24 hours.[20]
-
Starvation: Prior to the assay, wash the cells and incubate them in serum-free medium for 3-4 hours to deplete glycogen stores.
-
Treatment: Wash the cells again and replace the medium with the glucose production assay buffer. Add the test compound at various concentrations. Include vehicle and positive controls.
-
Initiation of Gluconeogenesis: Add the gluconeogenic substrates (e.g., 20 mM sodium lactate, 2 mM sodium pyruvate) to the wells to initiate glucose production.
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Sample Collection: At the end of the incubation, collect aliquots of the culture medium from each well.
-
Glucose Measurement: Measure the glucose concentration in the collected media using a colorimetric or fluorometric glucose assay kit.
-
Analysis: Normalize the glucose production in treated wells to that of the vehicle control. Calculate the percentage inhibition and determine the IC₅₀ value from the dose-response curve.[15][20][21]
Conclusion and Future Directions
Furan carboxylic acids and their derivatives represent a versatile and highly promising class of compounds for therapeutic development. The scaffold has proven effective in generating potent inhibitors for a range of biological targets relevant to cancer, infectious disease, inflammation, and diabetes. The data clearly indicate that targeted modifications to the core structure can yield compounds with high potency and, in some cases, desirable selectivity (e.g., COX-2).
Future research should focus on several key areas:
-
Mechanism Deconvolution: For activities identified through phenotypic screening, such as the inhibition of gluconeogenesis, further studies are required to identify the precise molecular targets.
-
Pharmacokinetic Optimization: While many derivatives show high in vitro potency, their development into clinical candidates will require optimization of ADME (absorption, distribution, metabolism, and excretion) properties to ensure adequate bioavailability and in vivo efficacy.
-
Selectivity Profiling: Comprehensive profiling against panels of kinases and other enzymes will be crucial to understand off-target effects and ensure the safety of lead compounds.
The continued exploration of the chemical space around the furan carboxylic acid core, guided by structural biology and advanced screening methodologies, is expected to yield novel and effective therapeutic agents for a variety of challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 15. Glycerol induces G6pc in primary mouse hepatocytes and is the preferred substrate for gluconeogenesis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Dihydrofurans: A Technical Guide for Researchers
Introduction
The dihydrofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, making dihydrofuran derivatives a focal point in drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel dihydrofurans, with a focus on their potential as therapeutic agents. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.
Novel Dihydrofuran Derivatives with Anticancer Activity
Recent research has focused on the synthesis and evaluation of novel dihydrofuran derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various human cancer cell lines.
Quantitative Bioactivity Data
The in vitro anticancer activity of newly synthesized dihydrofuran derivatives is typically assessed using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2,5-Dihydrofuran Derivatives | |||
| Compound 9e | HeLa (Cervical Cancer) | Not Specified | [1][2] |
| Compound 10g | HeLa (Cervical Cancer) | Not Specified | [1][2] |
| SW480 (Colon Carcinoma) | Not Specified | [2] | |
| A-549 (Lung Adenocarcinoma) | Not Specified | [2] | |
| QGY-7701 (Hepatoma) | Not Specified | [2] | |
| Series 2: 2,3-Dihydrofuran Derivatives | |||
| Multiple Compounds | Four Human Cancerous Cell Lines | Impressive Activities | [3] |
| Series 3: Goniothalamin Analogues (5-methyl-5-styryl-2,5-dihydrofuran-2-ones) | |||
| Goniothalamin (1) | Various Cancer Cell Lines | Known Cytotoxicity | [4] |
| Analogue 10 (ortho-trifluoromethyl) | Various Cancer Cell Lines | Similar to Goniothalamin | [4] |
| Analogue 11 (para-trifluoromethyl) | Various Cancer Cell Lines | Similar to Goniothalamin | [4] |
| Series 4: Furan-Based Derivatives | |||
| Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [5] |
| Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [5] |
Experimental Protocols
1.2.1. Synthesis of 2,5-Dihydrofuran Derivatives (Metal-Catalyzed [3+2] Cycloaddition)
This protocol describes a general method for the synthesis of 2,5-dihydrofuran derivatives.[1][2]
-
Reaction Setup: To a solution of the starting β-ketosulfone (1 mmol) and alkene (1.5 mmol) in a suitable solvent, add the metal catalyst (e.g., Mn(OAc)3).
-
Reaction Conditions: The reaction mixture is then subjected to microwave irradiation or heated under reflux for a specified time.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2,5-dihydrofuran derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
1.2.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized dihydrofurans.[1][3][5]
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 24-48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: Experimental workflow for the synthesis and anticancer evaluation of novel dihydrofurans.
Dihydrofurans and the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[8] Some novel dihydrofuran derivatives may exert their anticancer effects by modulating the MAPK/ERK signaling pathway.
The MAPK/ERK pathway is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus.[7] The cascade typically begins with the activation of a receptor tyrosine kinase (RTK) by an extracellular signal, such as a growth factor. This leads to the activation of Ras, which in turn activates a series of downstream kinases: RAF, MEK, and finally ERK.[7] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[9]
Caption: The MAPK/ERK signaling pathway and potential points of inhibition by novel dihydrofurans.
Dihydrofuran-Fused Perhydrophenanthrenes with Neuroprotective Activity
In addition to anticancer activity, novel dihydrofuran derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Specifically, dihydrofuran-fused perhydrophenanthrenes have been found to exhibit potent dendritic and axonal regeneration activities.[10][11]
Quantitative Bioactivity Data
The neuroprotective effects of these compounds are evaluated by measuring their ability to promote the extension of dendrites and axons in damaged neurons.
| Compound Class | Biological Activity | Reference |
| Dihydrofuran-fused perhydrophenanthrenes (DFs) | Potent dendritic and axonal regeneration | [10][11] |
| New methoxy derivative with a phenolic hydroxyl group | Most significant effects on dendritic and axonal extensions | [10] |
Experimental Protocols
3.2.1. Synthesis of Dihydrofuran-Fused Perhydrophenanthrenes
A key synthetic strategy for these complex molecules involves o-quinodimethane chemistry.[10][11]
-
Phenolic Oxidation: A benzocyclobutene nucleus undergoes phenolic oxidation mediated by PhI(OAc)₂.
-
Tandem Intramolecular Electrocyclic Reactions: The resulting intermediate undergoes a series of tandem intramolecular electrocyclic reactions to form the perhydrophenanthrene skeleton.
-
Further Derivatization: The core structure can be further modified, for example, by Williamson ether synthesis or Suzuki-Miyaura cross-coupling reactions, to introduce various substituents and optimize biological activity.[12]
3.2.2. Neuronal Regeneration Assay
-
Primary Neuronal Culture: Cortical neurons are isolated from rat embryos and cultured in a suitable medium.
-
Induction of Neuronal Damage: Neuronal damage is induced by treating the cells with amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease pathology.
-
Compound Treatment: The damaged neurons are then treated with the synthesized dihydrofuran-fused perhydrophenanthrenes at various concentrations.
-
Immunocytochemistry and Imaging: After a set incubation period, the neurons are fixed and stained for neuronal markers (e.g., MAP2 for dendrites and Tau for axons). The lengths of dendrites and axons are then measured using fluorescence microscopy and image analysis software.
-
Data Analysis: The effects of the compounds on neuronal regeneration are quantified and compared to untreated controls.
Visualizations
Caption: Logical relationship of dihydrofuran-fused perhydrophenanthrenes to their therapeutic potential.
Isolation of Dihydrofurans from Natural Sources
Nature remains a rich source of novel dihydrofuran compounds with diverse biological activities. These compounds can be isolated from various organisms, including marine fungi and bacteria of the genus Streptomyces.[13][14][15][16][17][18][19][20]
General Isolation Protocol
The isolation of natural products is a multi-step process that involves extraction, fractionation, and purification.[21][22][23]
-
Extraction: The biological material (e.g., fungal culture, bacterial broth) is extracted with a suitable organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like solvent-solvent partitioning or open column chromatography to separate the components based on their polarity.
-
Purification: The fractions showing biological activity are further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the pure dihydrofuran compounds.
-
Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizations
Caption: General workflow for the isolation of novel dihydrofurans from natural sources.
The discovery and isolation of novel dihydrofurans continue to be a vibrant area of research with significant potential for the development of new therapeutic agents. The diverse biological activities of these compounds, particularly in the areas of oncology and neurodegenerative diseases, underscore the importance of continued exploration of both synthetic and natural sources. The methodologies and data presented in this guide provide a framework for researchers to design and execute studies aimed at identifying and characterizing the next generation of dihydrofuran-based drugs.
References
- 1. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro evaluation against human cancer cells of 5-methyl-5-styryl-2,5-dihydrofuran-2-ones, a new series of goniothalamin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 10. Synthesis of dihydrofuran-fused perhydrophenanthrenes having a phenolic hydroxyl group as a novel anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, structure elucidation and increasing anticancer efficacy of an anti-cancer secondary metabolite from a marine-derived endophytic fungus, Aspergillus species [etd.iisc.ac.in]
- 14. wu.ac.th [wu.ac.th]
- 15. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 19. Streptomyces isolates - Wikipedia [en.wikipedia.org]
- 20. Marine Fungi: A Prosperous Source of Novel Bioactive Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rroij.com [rroij.com]
- 22. natpro.com.vn [natpro.com.vn]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of 4,5-Dihydrofuran-3-carboxylic Acid in the Synthesis of Bio-relevant Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5-dihydrofuran-3-carboxylic acid, a versatile building block in organic synthesis. The focus is on its application in the construction of fused heterocyclic systems, particularly furo[3,4-d]pyridazinones, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.
Introduction to this compound in Organic Synthesis
This compound is a valuable starting material for the synthesis of complex organic molecules, especially heterocyclic compounds.[1] Its bifunctional nature, possessing both a carboxylic acid and a dihydrofuran ring, allows for a variety of chemical transformations. The dihydrofuran moiety can be seen as a masked 1,4-dicarbonyl equivalent, which upon reaction with binucleophiles, can lead to the formation of various fused heterocyclic systems. This approach is particularly relevant in drug discovery, where the synthesis of novel scaffolds is of paramount importance.
Application in the Synthesis of Furo[3,4-d]pyridazinones
A significant application of furan-3-carboxylic acid derivatives is in the synthesis of furo[3,4-d]pyridazin-1(2H)-ones. This is achieved through a cyclocondensation reaction with hydrazine. The resulting fused heterocyclic core is a key pharmacophore in a variety of biologically active compounds.
Biological Relevance of Furo[3,4-d]pyridazinones:
The pyridazinone ring system is a well-established pharmacophore found in numerous therapeutic agents.[2] The fusion of a furan ring to this core can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can influence its binding affinity to biological targets. Furo[3,4-d]pyridazinone derivatives have been investigated for a range of medicinal applications, including:
-
Cardiovascular Agents: Certain pyridazinone derivatives are known to exhibit cardiotonic, vasodilatory, and antiplatelet activities.
-
Anticancer Agents: The pyridazinone scaffold is present in compounds designed as inhibitors of various kinases and other cancer-related targets.
-
Anti-inflammatory and Analgesic Agents: This class of compounds has shown potential in modulating inflammatory pathways.
The synthesis of novel furo[3,4-d]pyridazinone libraries from readily available starting materials like this compound is therefore a valuable strategy in the search for new drug candidates.
Experimental Protocols
3.1. Synthesis of 4,5-Dihydrofuro[3,4-d]pyridazin-1(2H)-one
This protocol describes the proposed synthesis of 4,5-dihydrofuro[3,4-d]pyridazin-1(2H)-one from this compound and hydrazine hydrate. The procedure is adapted from a similar synthesis starting from a related furan-3-carboxylate derivative.[3]
Reaction Scheme:
Caption: Synthesis of 4,5-Dihydrofuro[3,4-d]pyridazin-1(2H)-one.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 114.10 | 1.0 g | 8.76 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 2.74 mL | 43.8 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | - | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 8.76 mmol).
-
Add glacial acetic acid (20 mL) to the flask and stir the mixture to dissolve the starting material.
-
To this solution, add hydrazine hydrate (2.74 mL, 43.8 mmol, 5 equivalents) dropwise.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethanol and stir to induce crystallization. The product may precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 4,5-dihydrofuro[3,4-d]pyridazin-1(2H)-one.
Expected Yield: The yield for a similar reaction was reported to be in the range of 30-45%.[3]
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflow and Logic
4.1. General Workflow for Heterocycle Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of heterocyclic compounds from this compound.
Caption: General workflow for fused heterocycle synthesis.
4.2. Logical Relationship in Drug Discovery Context
The following diagram illustrates the logical progression from a starting material to a potential drug candidate.
Caption: From building block to lead compound in drug discovery.
Disclaimer: The provided experimental protocol is a proposed method adapted from the literature for a related compound. It is intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken, and the reaction should be optimized for specific laboratory conditions.
References
Application Notes: Esterification Reactions of 4,5-Dihydrofuran-3-carboxylic Acid
Introduction
Esters of 4,5-Dihydrofuran-3-carboxylic acid are valuable intermediates in organic synthesis and drug development. The dihydrofuran motif is a core structure in numerous biologically active compounds, and the ester functionality provides a versatile handle for further chemical modification. The esterification of the parent carboxylic acid is a fundamental transformation to access these important building blocks. This document provides detailed protocols for two common and reliable esterification methods: the classic Fischer-Speier acid-catalyzed esterification and the milder, coupling agent-mediated Steglich esterification. While specific literature for this exact substrate is limited, these general methods are widely applicable to a range of carboxylic acids, including α,β-unsaturated systems.
Experimental Protocols
Two primary methods for the esterification of this compound are presented below. The choice of method may depend on the scale of the reaction, the sensitivity of the substrates to heat or strong acid, and the desired purity of the final product.
Protocol 1: Fischer-Speier Acid-Catalyzed Esterification
This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. The reaction is reversible and is typically driven to completion by using the alcohol as the solvent and heating the mixture to reflux.[1][2][3][4]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g).
-
Add a large excess of anhydrous ethanol (e.g., 50 mL). The alcohol acts as both a reactant and the solvent.
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirring solution.
-
Attach a reflux condenser to the flask and ensure cooling water is flowing.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The temperature will be close to the boiling point of ethanol (~78 °C).[5]
-
Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully transfer the reaction mixture to a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst (vent the separatory funnel frequently to release CO₂ pressure), and then with 50 mL of brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude ester.
-
Purification: The crude ethyl 4,5-dihydrofuran-3-carboxylate can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Steglich Esterification using DCC and DMAP
This method is performed under mild, neutral conditions at room temperature, making it suitable for substrates that may be sensitive to acid or heat. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[6][7][8]
Materials:
-
This compound
-
Ethanol (or other alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Standard glassware for extraction
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.0 g).
-
Dissolve the acid in anhydrous dichloromethane (DCM, e.g., 20 mL).
-
Add the alcohol (e.g., 1.2 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Reaction: In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, which is cooled in an ice bath (0 °C).
-
Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[6]
-
Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter off the DCU precipitate using a Buchner funnel and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The crude ester can be purified by column chromatography on silica gel to remove any remaining traces of DCU and DMAP.
Data Presentation
The following table summarizes the key quantitative parameters for the esterification of this compound via the described protocols.
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Steglich Esterification |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Alcohol (Ethanol) | >20 eq (used as solvent) | 1.2 eq |
| Catalyst/Reagent | H₂SO₄ (catalytic, ~5 mol%) | DCC (1.1 eq), DMAP (0.1 eq) |
| Solvent | Ethanol | Dichloromethane (DCM) |
| Temperature | Reflux (~78 °C)[5] | Room Temperature (~20-25 °C)[6] |
| Reaction Time | 4 - 6 hours | 3 - 12 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
Visualized Workflow
The general workflow for the synthesis and purification of esters from this compound is depicted below.
Caption: General workflow for the esterification of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for Amide Coupling with 4,5-Dihydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and potential applications of amides derived from 4,5-dihydrofuran-3-carboxylic acid. Detailed experimental protocols for various amide coupling methods are also presented.
Application Notes
The 4,5-dihydrofuran scaffold is a valuable heterocyclic motif found in numerous biologically active compounds. Amide derivatives of this compound, in particular, have garnered interest in medicinal chemistry due to their potential as therapeutic agents. The incorporation of the dihydrofuran ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Key Application Areas:
-
Antimicrobial Agents: Dihydrofuran derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. The amide functionality allows for the introduction of diverse substituents, enabling the modulation of antimicrobial potency and spectrum. Some substituted dihydrofurans have shown excellent inhibitory activity against various bacterial strains.[1]
-
Antiviral Agents: Furan-carboxamide derivatives have been identified as novel inhibitors of lethal influenza A viruses, such as H5N1. These compounds can serve as a scaffold for the development of new antiviral drugs.
-
Antiprotozoal Agents: Amide-based compounds bearing a 4,5-dihydrofuran scaffold have been synthesized and evaluated for their antileishmanial activity. This highlights the potential of 4,5-dihydrofuran-3-carboxamides in the development of treatments for neglected tropical diseases.[2]
-
Enzyme Inhibitors: The structural features of 4,5-dihydrofuran-3-carboxamides make them attractive candidates for the design of enzyme inhibitors. For instance, furan- and thiophene-based carboxamides have been investigated as potent succinate dehydrogenase (SDH) inhibitors for the development of fungicides.[3] Dihydrofuran-based scaffolds have also been explored as inhibitors of Staphylococcal thioredoxin reductase (SaTR), a key enzyme in Gram-positive pathogens.[1]
-
Cancer Research: Dihydrofuran derivatives have been synthesized and evaluated for their in vitro anticancer activities against various human cancer cell lines. The ability to readily diversify the amide substituent provides a strategy for developing novel anticancer agents.
The synthesis of a library of 4,5-dihydrofuran-3-carboxamides through robust amide coupling protocols is a key step in the exploration of their therapeutic potential.
Experimental Protocols
Three common methods for the synthesis of 4,5-dihydrofuran-3-carboxamides are detailed below. The choice of method will depend on the specific amine to be coupled, the scale of the reaction, and the available reagents.
Protocol 1: Amide Coupling of 4,5-Dihydrofuran-3-carboxylate using Lithium Hexamethyldisilazide (LiHMDS)
This protocol is particularly useful for the direct amidation of esters and has been successfully applied to a 4,5-dihydrofuran-3-carboxylate system.[2]
Experimental Workflow:
Caption: LiHMDS-mediated amidation workflow.
Methodology:
-
To a solution of the desired amine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the 4,5-dihydrofuran-3-carboxylate ester (1.0 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (typically 1.0 M in THF, 2.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,5-dihydrofuran-3-carboxamide.
Quantitative Data for LiHMDS-mediated Amidation of a 4,5-Dihydrofuran-3-carboxylate: [2]
| Amine | Product | Yield (%) |
| Pyridin-2-amine | 2-(Pyridin-2-yl)-4,5-dihydrofuran-3-carboxamide | 85 |
| Phenylamine | 2-Phenyl-4,5-dihydrofuran-3-carboxamide | 41 |
Protocol 2: Amide Coupling using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that is often used for challenging amide bond formations. The following is a general procedure adaptable for this compound.
Experimental Workflow:
Caption: HATU-mediated amide coupling workflow.
Methodology:
-
Dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add HATU (1.1 equivalents) and the desired amine (1.2 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for HATU-mediated Couplings (General):
| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Yield (%) |
| General Aromatic | Primary Aliphatic | DIPEA | DMF | 2-6 | 70-95 |
| General Aliphatic | Aniline | DIPEA | DMF | 4-12 | 60-90 |
Protocol 3: Amide Coupling using EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a classic and widely used method for amide bond formation. The following is a general procedure that can be applied to this compound.
Experimental Workflow:
Caption: EDC/HOBt-mediated amide coupling.
Methodology:
-
To a solution of this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or DMF, cool the mixture to 0 °C.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for EDC/HOBt-mediated Couplings (General):
| Carboxylic Acid | Amine | Solvent | Time (h) | Yield (%) |
| General Aliphatic | Primary Aliphatic | DCM | 12-18 | 75-95 |
| General Aromatic | Secondary Aliphatic | DMF | 16-24 | 65-85 |
References
Application Notes and Protocols: Reactions of 4,5-Dihydrofuran-3-carboxylic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydrofuran-3-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The dihydrofuran scaffold is a key structural motif in various biologically active molecules, and the amide functionality provides a versatile point for molecular modification to modulate pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the synthesis of 4,5-dihydrofuran-3-carboxamides through the reaction of 4,5-dihydrofuran-3-carboxylic acid with a variety of primary and secondary amines.
Applications in Drug Development
The furan and dihydrofuran rings are common five-membered aromatic and heterocyclic moieties found in many pharmacologically active substances. They can act as bioisosteres for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability. The incorporation of an amide linkage to these scaffolds has been shown to enhance their binding affinity to target receptors, thereby strengthening their therapeutic efficacy.
Derivatives of 4,5-dihydrofuran have been investigated for a range of biological activities, including:
-
Anticancer Agents: Dihydrofuran-containing compounds have been explored as potential anticancer drugs.[1]
-
Antileishmanial Activity: Amidoxime derivatives of 4,5-dihydrofuran-3-carboxamides have shown promising activity against Leishmania amazonensis.[2]
-
Antibacterial and Antifungal Properties: The dihydrofuran core is present in molecules with antibacterial and antifungal properties.[1]
The synthesis of a diverse library of 4,5-dihydrofuran-3-carboxamides is a critical step in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of lead compounds.
Reaction Overview & Signaling Pathways
The primary reaction discussed is the formation of an amide bond between this compound and an amine. This transformation, a condensation reaction, typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Several strategies can be employed for this amide coupling, each with its own advantages and substrate scope. Common methods include the use of coupling reagents, conversion of the carboxylic acid to a more reactive species (like an acid chloride), or direct amidation under specific conditions.
Below is a generalized workflow for the synthesis and potential biological evaluation of 4,5-dihydrofuran-3-carboxamides.
Caption: General workflow from synthesis to biological evaluation.
Quantitative Data Summary
The following table summarizes the yields obtained for the synthesis of various 4,5-dihydrofuran-3-carboxamide intermediates from the corresponding ethyl ester via direct amidation using lithium hexamethyldisilazide (LiHMDS). While this method starts from the ester, the yields are indicative of the feasibility of forming the amide bond with a range of amines.
| Compound ID | Amine Moiety | Yield (%)[2] |
| 2 | Pyridin-3-yl | 78 |
| 3 | Pyridin-4-yl | 75 |
| 4 | Pyrazin-2-yl | 68 |
| 5 | Pyridin-2-yl | 85 |
| 6 | Pyrimidin-2-yl | 65 |
| 7 | Phenyl | 41 |
| 8 | 4-Fluorophenyl | 55 |
| 9 | 4-Chlorophenyl | 62 |
| 10 | 4-Bromophenyl | 58 |
| 11 | 4-Nitrophenyl | 71 |
| 12 | 4-Methoxyphenyl | 53 |
| 13 | Naphthalen-2-yl | 69 |
Experimental Protocols
Herein, we provide detailed, representative protocols for the synthesis of 4,5-dihydrofuran-3-carboxamides from this compound using common amide coupling reagents.
Protocol 1: General Procedure for Amide Coupling using EDC and HOBt
This protocol is a widely used and reliable method for the formation of amide bonds.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (1.5-2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dihydrofuran-3-carboxamide.
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Amide Synthesis via Acid Chloride Formation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Catalytic N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or toluene
-
Amine (primary or secondary)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
Step 1: Formation of 4,5-Dihydrofuran-3-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM or toluene at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4,5-dihydrofuran-3-carbonyl chloride, which is typically used immediately in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution at 0 °C, add the desired amine (1.1 eq) followed by the dropwise addition of TEA or pyridine (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by silica gel column chromatography as described in Protocol 1.
Protocol 3: Direct Amidation using LiHMDS (from Ethyl 4,5-dihydrofuran-3-carboxylate)
This protocol is adapted from the literature and is suitable for the direct conversion of the corresponding ester to the amide.[2]
Materials:
-
Ethyl 4,5-dihydrofuran-3-carboxylate
-
Amine (primary or secondary)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a stirred solution of the amine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS solution (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of ethyl 4,5-dihydrofuran-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4,5-dihydrofuran-3-carboxamide.
Logical Relationships in Amide Synthesis
The choice of method for amide synthesis often depends on the properties of the starting materials and the desired scale of the reaction. The following diagram illustrates the decision-making process.
Caption: Decision process for selecting an amide synthesis method.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4,5-Dihydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4,5-dihydrofuran-3-carboxylic acid as a versatile starting material. The methodologies outlined below are crucial for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, which can be considered a cyclic equivalent of a γ-keto acid, allows for a variety of chemical transformations to construct more complex heterocyclic systems. This document details the synthesis of pyridazinones and oxadiazoles, which are important scaffolds in many biologically active compounds.
I. Synthesis of 4,5-Dihydropyridazin-3(2H)-ones
The reaction of this compound with hydrazine derivatives is a direct and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. This transformation is analogous to the well-established synthesis of pyridazinones from γ-keto acids.[1][2][3] The dihydrofuran ring opens in situ to form the corresponding γ-keto acid, which then undergoes cyclocondensation with hydrazine.
Reaction Pathway
The general reaction involves the heating of this compound with hydrazine or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid.
Caption: General workflow for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.
Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from the general synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto esters.[1]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mL) to the solution.
-
Slowly add hydrazine hydrate (12 mmol, 1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4,5-dihydropyridazin-3(2H)-one.
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Ethyl levulinate | Hydrazine hydrate | 6-methyl-4,5-dihydropyridazin-3(2H)-one | High | [1] |
| Substituted 4-oxo-butanoic acids | Various hydrazines | Structurally diverse 4,5-dihydro-3(2H)-pyridazinones | Good | [4][5] |
II. Synthesis of 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles from this compound proceeds through a two-step sequence. First, the carboxylic acid is converted to its corresponding acid hydrazide. In the second step, the acid hydrazide undergoes cyclodehydration to form the 1,3,4-oxadiazole ring.[6][7][8]
Reaction Pathway
Caption: Two-step synthesis of 1,3,4-oxadiazoles from this compound.
Experimental Protocol: Synthesis of 2-(4,5-dihydrofuran-3-yl)-1,3,4-oxadiazole
This protocol is a general procedure adapted from the synthesis of 1,3,4-oxadiazoles from carboxylic acids.[7][8]
Step 1: Synthesis of 4,5-Dihydrofuran-3-carbohydrazide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere, slowly add thionyl chloride (12 mmol, 1.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM (20 mL) and add this solution dropwise to a stirred solution of hydrazine hydrate (20 mmol, 2.0 equivalents) in DCM (30 mL) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Filter the resulting precipitate (hydrazine hydrochloride) and wash with DCM.
-
Concentrate the filtrate to obtain the crude 4,5-dihydrofuran-3-carbohydrazide, which can be purified by recrystallization or used directly in the next step.
Step 2: Cyclodehydration to 2-(4,5-dihydrofuran-3-yl)-1,3,4-oxadiazole
Materials:
-
4,5-Dihydrofuran-3-carbohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
Carefully add phosphorus oxychloride (15 mL) to 4,5-dihydrofuran-3-carbohydrazide (5 mmol) in a round-bottom flask at 0 °C.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1,3,4-oxadiazole.
Quantitative Data for Oxadiazole Synthesis
| Carboxylic Acid | Acyl Hydrazide | Dehydrating Agent | Product | Yield (%) | Reference |
| Various aromatic acids | Corresponding acyl hydrazides | POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazoles | Good to excellent | [7] |
| Carboxylic acids | Acyl hydrazides | Trichloroisocyanuric acid (TCCA) | Unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles | 80-94 | [7] |
III. Synthesis of Pyrazoles
The direct synthesis of pyrazoles from this compound is not a straightforward transformation. The standard Knorr pyrazole synthesis and related methods typically require 1,3-dicarbonyl compounds or their equivalents as starting materials.[9][10][11] this compound, being a γ-keto acid equivalent, does not possess the requisite 1,3-dicarbonyl functionality for direct cyclization with hydrazine to form a pyrazole ring.
Significant synthetic modifications of the starting material would be necessary to introduce the required functionality for pyrazole synthesis. This would likely involve multiple synthetic steps, making it a less direct application of this compound for this particular heterocyclic system.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of important heterocyclic scaffolds, particularly 4,5-dihydropyridazin-3(2H)-ones and 1,3,4-oxadiazoles. The protocols provided herein offer robust and adaptable methods for the preparation of these compounds, which can be further elaborated to generate libraries of molecules for screening in drug discovery programs. The choice of reagents and reaction conditions can be tailored to achieve a diverse range of substituted heterocycles.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5-Dihydrofuran-3-carboxylic Acid as a Versatile Building Block for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,5-dihydrofuran-3-carboxylic acid as a key starting material in the synthesis of novel pharmaceutical agents. The inherent reactivity of this heterocyclic scaffold allows for the construction of diverse molecular architectures with a range of biological activities, including antileishmanial, anticancer, and enzyme-inhibitory properties.
Introduction to this compound in Medicinal Chemistry
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a dihydrofuran ring and a carboxylic acid moiety, provides a versatile platform for the synthesis of a wide array of derivatives. The dihydrofuran ring can be functionalized to modulate pharmacokinetic properties, while the carboxylic acid group serves as a convenient handle for amide bond formation, a common linkage in many biologically active compounds. This combination allows for the exploration of vast chemical space in the pursuit of novel therapeutics.
Derivatives of 4,5-dihydrofuran have shown promise in various therapeutic areas. For instance, carboxamide derivatives have been investigated for their potent antileishmanial activity. Furthermore, the core structure is related to compounds that exhibit inhibitory activity against key enzymes implicated in cancer and metabolic disorders.
Key Therapeutic Applications and Supporting Data
Antileishmanial Agents
A significant application of this compound is in the development of novel treatments for leishmaniasis, a parasitic disease with limited therapeutic options. The synthesis of 4,5-dihydrofuran-3-carboxamide derivatives has yielded compounds with promising activity against Leishmania species.
Table 1: Synthesis Yields of 4,5-Dihydrofuran-3-carboxamide Intermediates [1]
| Compound | R-group on Amine | Yield (%) |
| 1 | Phenyl | 41 |
| 2 | 4-Fluorophenyl | 55 |
| 3 | 4-Chlorophenyl | 62 |
| 4 | 4-Bromophenyl | 68 |
| 5 | Pyridin-2-yl | 85 |
| 6 | Pyridin-3-yl | 73 |
| 7 | Pyridin-4-yl | 65 |
| 8 | Benzyl | 58 |
| 9 | 4-Fluorobenzyl | 63 |
| 10 | 4-Chlorobenzyl | 71 |
| 11 | 4-Bromobenzyl | 75 |
| 12 | Phenethyl | 52 |
Enzyme Inhibition: Targeting Fatty Acid Synthase (FASN)
The dihydrofuran scaffold is present in molecules that act as enzyme inhibitors. A notable example is the fatty acid synthase (FASN) inhibitor C75, which has a structure related to derivatives of this compound. FASN is a key enzyme in the synthesis of fatty acids and is overexpressed in many cancer cells, making it an attractive therapeutic target. C75 has been shown to inhibit human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a crucial enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway.[2]
Table 2: Biological Activity of a FASN Inhibitor with a Dihydrofuran Core
| Compound | Target Enzyme | Biological Effect |
| C75 (related structure) | Human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) | Inhibition of the mitochondrial fatty acid synthesis pathway, impairment of mitochondrial function.[2] |
Experimental Protocols
General Protocol for the Synthesis of 4,5-Dihydrofuran-3-carboxamides
This protocol describes a general method for the amide coupling of this compound with various primary amines to generate a library of carboxamide derivatives.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the organic base (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid solution, add the primary amine (1.0 eq) dissolved in a minimal amount of the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dihydrofuran-3-carboxamide.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, LC-MS, IR).
Protocol for the Synthesis of Antileishmanial Amidoximes from Carboxamide Intermediates
This protocol outlines the conversion of 4,5-dihydrofuran-3-carboxamide intermediates (which can be synthesized from the corresponding nitriles) into amidoximes, a class of compounds with demonstrated antileishmanial activity.[1]
Materials:
-
4,5-Dihydrofuran-3-carboxamide intermediate (with a nitrile group)
-
Hydroxylamine hydrochloride
-
Base (e.g., Sodium carbonate or Potassium carbonate)
-
Solvent (e.g., Ethanol or a mixture of Ethanol/Water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4,5-dihydrofuran-3-carboxamide intermediate (1.0 eq) in the chosen solvent.
-
Add hydroxylamine hydrochloride (1.5-2.0 eq) and the base (1.5-2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for the time indicated by reaction monitoring (typically 2-6 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
-
Characterization: Confirm the structure of the final amidoxime product using analytical methods such as NMR and mass spectrometry.
Visualizations
Signaling Pathway
Caption: Inhibition of the mitochondrial fatty acid synthesis pathway by a C75-like compound.
Experimental Workflow
Caption: General workflow for the synthesis of 4,5-dihydrofuran-3-carboxamides.
References
Dihydrofurans: A Versatile Scaffold in Medicinal Chemistry
The dihydrofuran moiety, a five-membered heterocyclic ring containing one oxygen atom and one double bond, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for the synthesis of a diverse range of derivatives with significant therapeutic potential across various disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.
Dihydrofuran derivatives have demonstrated a wide array of biological activities, attributable to their ability to interact with various biological targets. This has led to their investigation and development as potent anticancer, anti-inflammatory, antiviral, and neuroprotective agents. This document provides an overview of the application of dihydrofurans in medicinal chemistry, with a focus on their therapeutic effects, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Therapeutic Applications and Biological Activity
The versatility of the dihydrofuran scaffold has been exploited to develop compounds with a broad spectrum of pharmacological activities.
Anticancer Activity
Numerous dihydrofuran derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2] These compounds often exhibit potent antiproliferative activity by inducing cell cycle arrest and apoptosis.[3]
Anti-inflammatory Effects
Dihydrofuran-containing molecules have shown promise as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.
Antiviral Properties
Certain dihydrofuran derivatives have been identified as potent antiviral agents, particularly against influenza viruses.[4][5] These compounds can interfere with different stages of the viral life cycle, including entry and replication.
Neuroprotective Potential
The neuroprotective effects of dihydrofuran derivatives are an emerging area of research. These compounds have shown the ability to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's.[1]
Data Presentation: Biological Activity of Dihydrofuran Derivatives
The following tables summarize the quantitative data for the biological activity of representative dihydrofuran derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9e | SW480 (Colon) | 3.2 | [1] |
| A-549 (Lung) | 5.6 | [1] | |
| QGY-7701 (Liver) | 4.8 | [1] | |
| HeLa (Cervical) | 2.5 | [1] | |
| 10g | SW480 (Colon) | 2.8 | [1] |
| A-549 (Lung) | 4.1 | [1] | |
| QGY-7701 (Liver) | 3.9 | [1] | |
| HeLa (Cervical) | 1.9 | [1] | |
| Compound 4e | C6 (Glioma) | 12.1 | [3] |
Table 1: Anticancer activity of selected 2,5-dihydrofuran derivatives.
Signaling Pathways Modulated by Dihydrofurans
Dihydrofuran derivatives exert their therapeutic effects by modulating key cellular signaling pathways involved in disease pathogenesis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Several dihydrofuran derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the suppression of tumor growth.[6] This inhibition can occur through direct interaction with key proteins in the pathway, such as PI3K or Akt, preventing their phosphorylation and activation.
Caption: Dihydrofuran derivatives can inhibit the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Some dihydrofuran derivatives have been found to suppress the NF-κB pathway by inhibiting the IκB kinase (IKK) complex, which is essential for NF-κB activation.[7][8][9] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Dihydrofurans can inhibit the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of dihydrofuran derivatives.
Synthesis of 2,5-Disubstituted-2,5-dihydrofurans
General Procedure for Metal-Catalyzed [3+2] Cycloaddition: [1][2]
This protocol describes a general method for the synthesis of 2,5-dihydrofuran derivatives via a metal-catalyzed [3+2] cycloaddition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 3. ibtbioservices.com [ibtbioservices.com]
- 4. researchgate.net [researchgate.net]
- 5. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatizing 4,5-Dihydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4,5-Dihydrofuran-3-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The primary derivatives discussed are amides and esters, which are common moieties in biologically active compounds.
Introduction
This compound and its derivatives are important scaffolds in the development of novel therapeutic agents and other functional organic molecules. The ability to efficiently and selectively modify the carboxylic acid group allows for the exploration of a wide range of chemical space, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines two primary derivatization strategies: amidation and esterification.
Data Presentation
Table 1: Synthesis of 4,5-Dihydrofuran-3-carboxamide Derivatives
The following table summarizes the yields for the synthesis of various 4,5-dihydrofuran-3-carboxamide derivatives, demonstrating the versatility of the amidation protocol. The data is adapted from the direct amidation of a 4,5-dihydrofuran-3-carboxylate with various amines.[1]
| Amine Reactant | Product | Yield (%)[1] |
| Pyridin-2-amine | N-(Pyridin-2-yl)-4,5-dihydrofuran-3-carboxamide | 85 |
| Phenylamine | N-Phenyl-4,5-dihydrofuran-3-carboxamide | 41 |
| Various other primary and secondary amines | Corresponding 4,5-dihydrofuran-3-carboxamides | 41-85 |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dihydrofuran-3-carboxamides via Amide Coupling
This protocol describes a general procedure for the synthesis of 4,5-dihydrofuran-3-carboxamides from this compound using a common coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.
-
Finally, add the base (TEA or DIPEA, 2.0 equivalents) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dihydrofuran-3-carboxamide.
Protocol 2: Synthesis of 4,5-Dihydrofuran-3-carboxylate Esters via Fischer Esterification
This protocol details the synthesis of esters from this compound using the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used in excess, can serve as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount, e.g., 3-5 mol%)
-
Anhydrous Toluene (optional, for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and a large excess of the desired alcohol (e.g., 10-20 equivalents or as the solvent).
-
If using a co-solvent, add anhydrous toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if azeotropically removing water) and heat the mixture to reflux.
-
Maintain the reflux for 4-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4,5-dihydrofuran-3-carboxylate ester.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Simplified signaling pathway for EDC-mediated amidation.
Caption: Simplified signaling pathway for Fischer Esterification.
References
Application Notes and Protocols: Furan-Based Monomers in Polymer Chemistry
A focus on 2,5-Furandicarboxylic Acid and other Dihydrofuran Derivatives as Analogues for 4,5-Dihydrofuran-3-carboxylic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
While specific applications and detailed polymerization protocols for this compound in polymer chemistry are not extensively documented in publicly available literature, significant research has been conducted on structurally related furan derivatives. This document provides a comprehensive overview of the use of 2,5-Furandicarboxylic acid (FDCA) and other dihydrofuran compounds in the synthesis of novel polymers. The methodologies and data presented herein for these analogous monomers can serve as a valuable resource and starting point for the investigation of this compound in polymer applications.
The primary focus of current research in this area is the development of bio-based polymers as sustainable alternatives to petroleum-derived plastics. FDCA, in particular, has been identified as a key platform chemical for the synthesis of high-performance polyesters.
I. Application Notes: Furan-Based Polymers
Furan-based polymers, particularly those derived from 2,5-Furandicarboxylic acid (FDCA), are gaining significant attention as renewable alternatives to petroleum-based plastics like polyethylene terephthalate (PET).[1][2][3][4] The structural similarity of FDCA to terephthalic acid (TPA), a key component of PET, allows for its integration into existing industrial polyester production processes.[4] The resulting polymers, such as polyethylene furanoate (PEF), exhibit enhanced thermal stability, mechanical strength, and gas barrier properties compared to their petrochemical counterparts.[2][4] These superior properties make them suitable for a wide range of applications, including food and beverage packaging, films, and fibers.[1][4]
Key Polymers and Their Applications:
-
Poly(ethylene furanoate) (PEF): Synthesized from FDCA and ethylene glycol, PEF is a promising bio-based alternative to PET.[2][5] It boasts superior gas barrier properties, making it ideal for packaging carbonated beverages and other oxygen-sensitive products.
-
Poly(butylene furanoate) (PBF): Produced from FDCA and 1,4-butanediol, PBF is a semi-crystalline polyester with good thermal stability and mechanical properties.[5][6] It is being explored for applications in food packaging and as a component in copolyesters.
-
Poly(2,3-dihydrofuran) (PDHF): This thermoplastic is synthesized from 2,3-dihydrofuran and exhibits high tensile strength and toughness, comparable to commercial polycarbonate.[7][8][9] Its high optical clarity and good barrier properties make it suitable for applications ranging from food packaging to high-strength windows.[7][8][9]
General Polymerization Approaches:
The synthesis of furan-based polyesters like PEF and PBF typically involves a two-stage process:
-
Esterification: FDCA is reacted with a diol (e.g., ethylene glycol or 1,4-butanediol) to form a low molecular weight prepolymer. This step is often catalyzed by an acid.[5]
-
Polycondensation: The prepolymer is then heated under high vacuum to increase the molecular weight by removing the diol byproduct. This stage typically employs a metal-based catalyst.[5]
Ring-opening polymerization (ROP) is another important method, particularly for cyclic ethers and esters.[10][11][12][13] For instance, the cationic ring-opening polymerization of 2,3-dihydrofuran can produce high molecular weight polymers at room temperature.[7][9]
II. Experimental Protocols
Protocol 1: Synthesis of Poly(butylene furanoate) (PBF) via Two-Stage Polymerization
This protocol is based on the method described by Zhu et al. (2013).[5]
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
1,4-Butanediol (BDO)
-
Antimony trioxide (Sb₂O₃) catalyst
-
Trifluoroacetic acid (TFA) for solubility tests
Procedure:
-
Esterification:
-
Charge the reactor with FDCA and a molar excess of BDO.
-
Heat the mixture to initiate the esterification reaction, allowing for the removal of water as a byproduct.
-
-
Polycondensation:
-
Add antimony trioxide (Sb₂O₃) as a catalyst.
-
Gradually increase the temperature and apply a high vacuum to the system.
-
Continue the reaction until the desired molecular weight is achieved, indicated by an increase in the viscosity of the melt.
-
The excess BDO and other volatile byproducts are removed during this stage.
-
-
Purification:
-
Dissolve the resulting PBF polymer in a strong polar organic solvent like trifluoroacetic acid.
-
Precipitate the polymer in a non-solvent such as methanol.
-
Filter and dry the purified polymer under vacuum.
-
Expected Outcome:
A high molecular weight PBF polymer with good thermal stability. Zhu et al. reported a melting point of around 172 °C and a maximum degradation rate at 428 °C.[5]
Protocol 2: Cationic Ring-Opening Polymerization of 2,3-Dihydrofuran (DHF)
This protocol is based on the green, metal-free cationic polymerization method.[7][9]
Materials:
-
2,3-Dihydrofuran (DHF) monomer
-
Cationic initiator (e.g., a strong Brønsted or Lewis acid)
-
Anhydrous solvent (e.g., dichloromethane or cyclopentyl methyl ether)
-
Methanol (for termination)
Procedure:
-
Monomer and Solvent Preparation:
-
Ensure the DHF monomer and solvent are rigorously dried and purified to remove any water or other impurities that could terminate the polymerization.
-
-
Polymerization:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the DHF monomer in the anhydrous solvent in a reaction vessel.
-
Cool the solution to the desired reaction temperature (room temperature is feasible).
-
Add the cationic initiator to the solution to start the polymerization.
-
Allow the reaction to proceed for the desired time to achieve the target molecular weight.
-
-
Termination and Purification:
-
Terminate the polymerization by adding methanol to the reaction mixture.
-
Precipitate the resulting poly(2,3-dihydrofuran) (PDHF) in a non-solvent like cold methanol.
-
Filter the polymer and dry it under vacuum to a constant weight.
-
Expected Outcome:
A high molecular weight poly(2,3-dihydrofuran) with a high glass transition temperature (around 135 °C) and excellent thermal stability.[7] Molecular weights of up to 256 kg/mol have been reported.[7][9]
III. Data Presentation
Table 1: Thermal Properties of Furan-Based Polyesters
| Polymer | Monomers | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td, 5% mass loss) | Reference |
| PBF | FDCA, 1,4-Butanediol | ~40 °C | ~172 °C | ~428 °C | [5] |
| PDHF | 2,3-Dihydrofuran | ~135 °C | - | ~364 °C | [7] |
Table 2: Mechanical Properties of Poly(2,3-dihydrofuran) (PDHF)
| Property | Value | Comparison | Reference |
| Tensile Strength | Up to 70 MPa | Comparable to commercial polycarbonate | [7][9] |
| Toughness | Up to 14 MPa | Comparable to commercial polycarbonate | [7][9] |
IV. Visualizations
Polymerization Workflow Diagrams
Caption: Workflow for the two-stage synthesis of Poly(butylene furanoate) (PBF).
Caption: Workflow for the cationic ring-opening polymerization of Poly(2,3-dihydrofuran) (PDHF).
Logical Relationship of Furan-Based Monomers
Caption: Relationship between biomass-derived furan monomers and their resulting polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Poly(2,3-Dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel Agrochemicals from Dihydrofuran Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel agrochemicals derived from dihydrofuran precursors. It covers the synthesis, bioactivity, and mode of action of insecticidal and fungicidal compounds, with a focus on β-dihydroagarofuran derivatives and thiophene/furan-1,3,4-oxadiazole carboxamides.
I. Insecticidal Agrochemicals: β-Dihydroagarofuran Derivatives
β-Dihydroagarofuran sesquiterpenoids, derived from natural products, have demonstrated significant insecticidal activity.[1][2] Their mode of action involves the inhibition of the vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for insect gut physiology.[1][3][4]
Data Presentation: Insecticidal Activity
The insecticidal efficacy of various β-dihydroagarofuran derivatives has been evaluated against several insect pests. The following tables summarize the quantitative data from these studies.
Table 1: Insecticidal Activity of β-Dihydroagarofuran Ether Analogues against Mythimna separata (Oriental Armyworm) [2]
| Compound | LD50 (µg/g) |
| 5.1.2 | Significant Activity |
| 5.1.3 | Significant Activity |
| 5.1.7 | Significant Activity |
| 5.2.3 | Significant Activity |
| 5.2.6 | Significant Activity |
| 5.2.7 | 29.2 |
Table 2: Growth Inhibitory and Toxic Effects of Dihydro-β-agarofurans against Spodoptera frugiperda (Fall Armyworm) [5]
| Compound/Extract | GC50 (ppm) at 7 days | Larval Mortality | LD50 (ppm) - Adults |
| 9β-benzoyloxy-1α,2α,6β,8α,15penta-acetoxy-dihydro-β-agarofuran (1) | 7.55 | 100% at 25 ppm | - |
| 9β-furoyloxy-1α,6β,8α-triacetoxy-dihydro-β-agarofuran (2) | 3.84 | 100% at 15 ppm | 1.9 |
| Toosendanin (Control) | 1.75 | - | - |
| MeOH Extract | 14.0 | 100% at 25.0 ppm | - |
| Hexane/EtOAc Extract | 7.3 | 100% at 25.0 ppm | 4.7 |
Experimental Protocols
This protocol outlines the general procedure for the synthesis of ether derivatives from the starting material, 1β, 2β, 4α, 6α, 8β, 9α, 12-heptahydroxyl-β-dihydroagarofuran.
Materials:
-
1β, 2β, 4α, 6α, 8β, 9α, 12-heptahydroxyl-β-dihydroagarofuran
-
Appropriate alkylating agent (e.g., alkyl halide)
-
Anhydrous solvent (e.g., DMF)
-
Base (e.g., NaH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the starting material in the anhydrous solvent under an inert atmosphere.
-
Add the base portion-wise at 0 °C and stir for 30 minutes.
-
Add the alkylating agent dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether analogue.
This protocol is a general method for assessing the contact toxicity of compounds against insect larvae.[6][7][8]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Third-instar larvae of the target insect (e.g., Mythimna separata)
-
Micropipette
-
Petri dishes lined with filter paper
-
Artificial diet
Procedure:
-
Prepare a series of dilutions of the test compound in the chosen solvent.
-
Apply a specific volume (e.g., 1 µL) of each dilution topically to the dorsal thorax of each larva.
-
The control group should be treated with the solvent only.
-
Place the treated larvae in Petri dishes containing an artificial diet.
-
Maintain the larvae under controlled conditions (e.g., 25±1 °C, 70-80% relative humidity, 12h light/12h dark cycle).
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD50 value using probit analysis.
Mandatory Visualization: Signaling Pathway
Caption: Inhibition of insect V-ATPase by β-dihydroagarofuran derivatives.
II. Fungicidal Agrochemicals: Thiophene/Furan-1,3,4-Oxadiazole Carboxamides
A series of novel thiophene/furan-1,3,4-oxadiazole carboxamides have been synthesized and shown to be potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[9][10][11]
Data Presentation: Antifungal and SDH Inhibitory Activity
The following tables summarize the in vitro antifungal activity and SDH inhibition data for representative compounds.
Table 3: In Vitro Antifungal Activity (EC50) of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides against Sclerotinia sclerotiorum [9][11]
| Compound | EC50 (mg/L) |
| 4b | 0.1 - 1.1 |
| 4g | 0.1 - 1.1 |
| 4h | 0.1 - 1.1 |
| 4i | 0.140 ± 0.034 |
| 5j | 0.1 - 1.1 |
| Boscalid (Control) | 0.645 ± 0.023 |
Table 4: SDH Inhibitory Activity (IC50) of Selected Compounds [9][10][11]
| Compound | IC50 (µM) |
| 4g | 1.01 ± 0.21 |
| 4i | 4.53 ± 0.19 |
| Boscalid (Control) | 3.51 ± 2.02 |
Experimental Protocols
This protocol describes a general synthetic route to the target compounds.
Materials:
-
Appropriate thiophene or furan carboxylic acid
-
Hydrazine hydrate
-
Carbon disulfide
-
Appropriate acyl chloride or carboxylic acid
-
Thionyl chloride or other coupling agents (e.g., EDCI, HOBt)
-
Substituted aniline
-
Solvents (e.g., ethanol, pyridine, DMF)
Procedure:
-
Synthesis of the 1,3,4-oxadiazole-2-thione intermediate: a. React the starting furan/thiophene carboxylic acid with hydrazine hydrate in ethanol to form the corresponding hydrazide. b. Treat the hydrazide with carbon disulfide in the presence of a base (e.g., KOH) to yield the potassium dithiocarbazate salt. c. Cyclize the salt by heating to form the 5-substituted-1,3,4-oxadiazole-2-thione.
-
Synthesis of the final carboxamide: a. Convert a second carboxylic acid to its acid chloride using thionyl chloride. b. React the acid chloride with the 1,3,4-oxadiazole-2-thione intermediate in the presence of a base (e.g., pyridine). c. Alternatively, use standard peptide coupling reagents to couple the carboxylic acid with the intermediate. d. The final step involves the amidation reaction with a substituted aniline to yield the target carboxamide.
-
Purify the final product by recrystallization or column chromatography.
This protocol determines the concentration of a compound that inhibits fungal mycelial growth by 50% (EC50).
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Target fungus (e.g., Sclerotinia sclerotiorum)
-
Sterile Petri dishes
-
Cork borer
Procedure:
-
Prepare a stock solution of the test compound in the solvent.
-
Add appropriate amounts of the stock solution to molten PDA to achieve a range of final concentrations. The solvent concentration should be kept constant across all treatments, including the control.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
Determine the EC50 value by probit analysis of the inhibition data.
This protocol assesses the protective efficacy of compounds against fungal infection on host plants.
Materials:
-
Test compounds formulated as a sprayable solution (e.g., with a surfactant like Tween 80)
-
60-day old oilseed rape plants
-
Sclerotinia sclerotiorum mycelial plugs
-
Spray bottle
-
Controlled environment growth chamber
Procedure:
-
Prepare different concentrations of the test compound solution.
-
For the protective activity assay, spray the rape plants with the test solutions until runoff. Control plants are sprayed with the formulation blank.
-
After 24 hours, inoculate the leaves of the treated and control plants with mycelial plugs of S. sclerotiorum.
-
Maintain the plants in a growth chamber with high humidity to promote infection.
-
After a set incubation period (e.g., 5-7 days), measure the lesion diameter on the leaves.
-
Calculate the control efficacy as the percentage reduction in lesion size compared to the control.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the development of SDHI fungicides.
References
- 1. Molecular Insights into the Potential Insecticidal Interaction of β-Dihydroagarofuran Derivatives with the H Subunit of V-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of β-dihydroagarofuran ether analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymological and transcriptomic analyses reveal the insecticidal mechanism of 4-propargyloxybenzenesulfonamide as a V-ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PA1b Inhibitor Binding to Subunits c and e of the Vacuolar ATPase Reveals Its Insecticidal Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect growth regulator and insecticidal activity of beta-dihydroagarofurans from Maytenus spp. (Celastraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii | PLOS One [journals.plos.org]
- 9. Vacuolar (H+)-ATPase Genes Are Essential for Cuticle and Wing Development in Locusta migratoria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dihydrofuran-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 4,5-Dihydrofuran-3-carboxylic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A prevalent and effective strategy is a two-step process. The first step involves the synthesis of a precursor, typically an ester like ethyl 4,5-dihydrofuran-3-carboxylate, via the cyclization of a functionalized β-ketoester. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.
Q2: What are the key reaction steps in this synthesis?
A2: The synthesis fundamentally involves:
-
Formation of an intermediate: This is typically achieved by reacting the enolate of a β-ketoester, such as ethyl acetoacetate, with a two-carbon electrophile like ethylene oxide.
-
Intramolecular Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization (a dehydration reaction) to form the dihydrofuran ring.
-
Hydrolysis: The final step is the conversion of the ester group to a carboxylic acid, which can be achieved through either acid- or base-catalyzed hydrolysis.[1][2][3]
Q3: What are the most common challenges in this synthesis?
A3: Researchers may encounter several challenges, including low yields in the initial alkylation and cyclization steps, the formation of side products, incomplete hydrolysis of the ester, and difficulties in purifying both the intermediate ester and the final carboxylic acid product. Careful control of reaction conditions and appropriate purification techniques are crucial for success.
Proposed Experimental Protocols
A plausible and detailed methodology for the synthesis of this compound is outlined below.
Step 1: Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate
This step involves the reaction of ethyl acetoacetate with ethylene oxide to form an intermediate which is then cyclized.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
Ethylene oxide
-
Anhydrous diethyl ether
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C, and ethyl acetoacetate is added dropwise to form the sodium salt of the enolate.
-
A solution of ethylene oxide in anhydrous diethyl ether is then added slowly to the reaction mixture, maintaining the temperature at 0-5 °C. The reaction is stirred for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of water, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude intermediate, ethyl 2-(2-hydroxyethyl)-3-oxobutanoate.
-
The crude intermediate is then treated with a catalytic amount of concentrated sulfuric acid and heated gently to induce cyclization and dehydration.
-
After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated. The resulting crude ethyl 4,5-dihydrofuran-3-carboxylate can be purified by vacuum distillation.
Step 2: Hydrolysis of Ethyl 4,5-Dihydrofuran-3-carboxylate
The ester can be hydrolyzed to the carboxylic acid using either acidic or basic conditions.[4]
Method A: Acid-Catalyzed Hydrolysis
-
Ethyl 4,5-dihydrofuran-3-carboxylate is mixed with an excess of dilute sulfuric acid (e.g., 10-20% v/v).[2]
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield this compound.
Method B: Base-Catalyzed Hydrolysis (Saponification)
-
Ethyl 4,5-dihydrofuran-3-carboxylate is heated under reflux with an aqueous solution of sodium hydroxide (e.g., 10% w/v).[4]
-
The reaction is monitored until completion. Upon completion, the reaction mixture contains the sodium salt of the carboxylic acid.
-
The mixture is cooled in an ice bath and acidified with cold, dilute hydrochloric acid until the pH is acidic (pH ~2-3), which precipitates the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low or No Yield of Dihydrofuran Ester | Incomplete formation of the enolate. | Ensure anhydrous conditions and use a strong, non-nucleophilic base. |
| Low reactivity of the electrophile. | Consider using a more reactive electrophile like 1,2-dibromoethane, though this may require different reaction conditions. | |
| Incomplete cyclization of the intermediate. | Increase the reaction time or temperature for the cyclization step. Ensure the acid catalyst is active. | |
| Step 1: Formation of Side Products | Dialkylation of the β-ketoester. | Use a 1:1 molar ratio of enolate to electrophile. Add the electrophile slowly at a low temperature. |
| Polymerization of ethylene oxide. | Maintain a low reaction temperature during the addition of ethylene oxide. | |
| Step 2: Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction progress closely. |
| Reversibility of acid-catalyzed hydrolysis. | Use a large excess of aqueous acid to drive the equilibrium towards the products.[3] | |
| Step 2: Product Degradation | Harsh acidic or basic conditions. | Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). For base hydrolysis, ensure the acidification step is performed at a low temperature. |
| Purification Difficulties | Co-elution of impurities during chromatography. | Consider derivatization to an ester for easier purification, followed by hydrolysis. |
| Difficulty in isolating the final acid. | If the acid is water-soluble, saturate the aqueous layer with NaCl before extraction. Ensure complete precipitation during acidification in the saponification workup. |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate
| Parameter | Condition | Notes |
| Base | Sodium Ethoxide | Prepared in situ from sodium and anhydrous ethanol. |
| Solvent | Anhydrous Ethanol/Diethyl Ether | Ensures solubility of reactants and intermediates. |
| Temperature | 0-5 °C for alkylation, reflux for cyclization | Low temperature for alkylation minimizes side reactions. |
| Reaction Time | Several hours for alkylation, 1-2 hours for cyclization | Monitor by TLC for completion. |
| Workup | Aqueous workup followed by extraction | Neutralization is critical before extraction. |
Table 2: Comparison of Hydrolysis Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reagents | Dilute H₂SO₄ or HCl | Aqueous NaOH or KOH |
| Reaction Type | Reversible | Irreversible[4] |
| Product Isolation | Extraction | Precipitation by acidification[4] |
| Advantages | Direct formation of the carboxylic acid. | The reaction goes to completion. |
| Disadvantages | The reaction is an equilibrium and may not go to completion.[3] | Requires a separate acidification step; potential for product degradation if not cooled. |
Visualizations
Caption: Synthetic pathway for this compound.
References
"purification methods for 4,5-Dihydrofuran-3-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5-Dihydrofuran-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The most effective purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For thermally stable compounds, vacuum distillation can also be a viable option, although care must be taken to avoid decomposition.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, residual solvents from the synthesis, by-products from side reactions, and decomposition products. Given its structure, potential by-products could include compounds formed from ring-opening or polymerization, as well as colored, tarry substances. For related furan carboxylic acids, inorganic salts remaining from pH adjustments are also common.[1]
Q3: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A3: Discoloration is typically due to the presence of high molecular weight, colored, or tarry impurities.[1] To address this, you can modify the recrystallization process by adding activated charcoal to the hot solution to adsorb these impurities before filtration.[1]
Q4: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too rapid. To resolve this, try increasing the volume of the recrystallization solvent to prevent oversaturation and allow the solution to cool more slowly.[2]
Q5: I am observing significant streaking/smearing of my compound on the TLC plate during column chromatography. How can I improve the separation?
A5: Streaking of carboxylic acids on silica gel is common due to interactions between the acidic proton and the stationary phase. To mitigate this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[3] This will help to keep the carboxylic acid in its protonated, less polar form, leading to sharper bands.[3]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Product | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The solution was not cooled sufficiently. | - Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution in an ice bath to maximize crystal formation. |
| Product is Still Impure After Recrystallization | - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the product and the impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the collected crystals with a small amount of cold, fresh solvent.- Perform a second recrystallization with a different solvent system. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Add a seed crystal of the pure compound to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the solution's surface.[4] |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - The eluent system is not optimized.- The column was not packed properly. | - Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is Not Eluting from the Column | - The eluent is not polar enough to move the carboxylic acid.- The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent (e.g., by increasing the percentage of a polar solvent like methanol or ethyl acetate).- As mentioned, add a small amount of acetic or formic acid to the eluent.[3] |
| Compound Elutes Too Quickly | - The eluent is too polar. | - Decrease the polarity of the eluent system. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when heated.[4] Based on the polarity of the target molecule, consider solvents such as water, ethanol, methanol, or mixtures like ethanol/water.[5]
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Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., mixtures of hexanes and ethyl acetate with 1% acetic acid) to determine the best solvent system for separation.
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Column Packing: Prepare a silica gel slurry in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled by applying gentle air pressure.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4,5-Dihydrofuran-3-carboxylic Acid
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 4,5-Dihydrofuran-3-carboxylic acid?
A common approach to synthesizing substituted dihydrofurans involves the cyclization of a suitably functionalized precursor. While a specific, optimized protocol for this compound is not detailed in the provided literature, a plausible route could involve the intramolecular cyclization of a γ-hydroxy-α,β-unsaturated ester, followed by hydrolysis.
Q2: My reaction is resulting in a low yield. What are the likely causes?
Low yields in furan and dihydrofuran syntheses can stem from several factors. Incomplete reactions are a common issue; it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1] Mechanical losses during the workup phase can also contribute to lower yields, so minimizing transfers between flasks and ensuring efficient extraction is important.[1] Additionally, the product may be degrading under the reaction or workup conditions, especially if strong acids or bases are used.[1]
Q3: I am observing the formation of a dark, viscous polymer in my reaction. What is causing this and how can I prevent it?
Polymerization is a frequent side reaction in furan chemistry, often catalyzed by acidic conditions.[1] Furan and its derivatives are known to be sensitive to acid, which can lead to the formation of dark, intractable polymers.[1] To mitigate this, it is advisable to conduct the reaction under neutral or slightly basic conditions if possible. If acidic conditions are necessary, they should be carefully controlled, and exposure of the product to acid during workup should be minimized.
Q4: What are common side reactions to be aware of during the synthesis of dihydrofurans?
Besides polymerization, other side reactions can include over-reduction of the furan ring if hydrogenation is involved, or ring-opening reactions.[1][2] The choice of catalyst and the fine-tuning of reaction conditions such as temperature and pressure are critical for improving selectivity and minimizing unwanted side products.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor reaction progress with TLC. Consider extending the reaction time or moderately increasing the temperature.[1] |
| Mechanical losses during workup. | Ensure efficient extraction with an appropriate solvent and minimize transfers between flasks.[1] | |
| Product degradation. | Avoid strongly acidic or basic conditions during workup. Purify the product promptly after synthesis.[1] | |
| Polymer Formation | Acidic reaction or workup conditions. | If the reaction allows, use neutral or slightly basic conditions. Minimize the use of strong acids during workup.[1] |
| Presence of Starting Material in Product | Incomplete reaction. | Increase reaction time or temperature. Ensure proper mixing. |
| Deactivated reagent/catalyst. | Use fresh reagents and catalysts. | |
| Formation of Unidentified Byproducts | Side reactions due to temperature. | Optimize the reaction temperature; excessively high temperatures can lead to degradation and side product formation.[2] |
| Incorrect stoichiometry. | Carefully verify the molar ratios of all reactants and catalysts. |
Experimental Protocols
The following is a hypothetical, generalized protocol for the synthesis of this compound. This protocol should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate
-
Materials:
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Appropriate γ-hydroxy-α,β-unsaturated ester precursor
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Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium ethoxide)
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Anhydrous solvent (e.g., Toluene or Ethanol)
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
-
Procedure:
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Under an inert atmosphere (e.g., nitrogen or argon), dissolve the γ-hydroxy-α,β-unsaturated ester in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
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Add the catalyst to the solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding a saturated sodium bicarbonate solution.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 4,5-dihydrofuran-3-carboxylate.
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Purify the crude product by column chromatography.
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Protocol 2: Hydrolysis to this compound
-
Materials:
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Ethyl 4,5-dihydrofuran-3-carboxylate
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Aqueous base (e.g., Sodium Hydroxide or Lithium Hydroxide)
-
Methanol or Tetrahydrofuran
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Hydrochloric acid (e.g., 1M)
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Ethyl acetate
-
-
Procedure:
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Dissolve the ethyl 4,5-dihydrofuran-3-carboxylate in a mixture of methanol or THF and the aqueous base.
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Stir the mixture at room temperature and monitor the hydrolysis by TLC.
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Once the starting material is consumed, remove the organic solvent under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to yield this compound.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Preparation of 4,5-Dihydrofuran-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,5-Dihydrofuran-3-carboxylic acid. The following information is based on a plausible synthetic route and addresses potential challenges to help optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common two-step synthetic sequence: formation of an intermediate ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate
Q1: My reaction yield for the ethyl ester intermediate is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of ethyl 4,5-dihydrofuran-3-carboxylate can be attributed to several factors. Below is a table outlining common causes and recommended troubleshooting actions.
| Potential Cause | Recommended Troubleshooting Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Consider extending the reaction time or moderately increasing the temperature. |
| Side Reactions | - Use freshly distilled starting materials to minimize impurities that could lead to side products. - Maintain strict temperature control, as higher temperatures may promote undesired pathways. - Ensure the base is added slowly and at the appropriate temperature to control the reaction's exothermicity. |
| Sub-optimal Reagent Stoichiometry | - Accurately measure and verify the molar ratios of all reactants and the catalyst. |
| Moisture Contamination | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture. |
Q2: I am observing significant formation of a byproduct that appears to be a dimer or polymer. How can I minimize this?
A2: Dimerization or polymerization can occur through intermolecular reactions of the starting materials or intermediates. To mitigate this:
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High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
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Slow Addition: Adding one of the key reagents slowly over a period of time can help maintain a low instantaneous concentration, further discouraging polymerization.
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Temperature Control: Ensure the reaction temperature is not too high, as this can accelerate undesirable side reactions.
Step 2: Hydrolysis of Ethyl 4,5-Dihydrofuran-3-carboxylate
Q3: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete. What should I do?
A3: Incomplete hydrolysis is a common issue. Consider the following adjustments:
| Potential Cause | Recommended Troubleshooting Action |
| Insufficient Reaction Time or Temperature | - Extend the reaction time and monitor completion via TLC, looking for the disappearance of the starting ester spot. - If the reaction is sluggish, a modest increase in temperature may be necessary. |
| Inadequate Amount of Base | - Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For esters, it is common to use a slight excess. |
| Phase Transfer Issues | - If using a biphasic system (e.g., aqueous base and an organic solvent), ensure vigorous stirring to maximize the interfacial area. - The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial. |
Q4: I am concerned about potential ring-opening of the dihydrofuran ring during hydrolysis. Is this a risk and how can I avoid it?
A4: The dihydrofuran ring can be susceptible to opening under harsh acidic or basic conditions, especially at elevated temperatures. To minimize this risk:
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Mild Conditions: Use milder hydrolysis conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.
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Careful Acidification: During the workup, add the acid slowly and at a low temperature (e.g., 0 °C) to protonate the carboxylate and precipitate the product without causing degradation.
Frequently Asked Questions (FAQs)
Q5: What are the most common impurities I should expect in my crude this compound?
A5: Common impurities may include:
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Unreacted starting materials.
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The intermediate ethyl ester from incomplete hydrolysis.
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Byproducts from side reactions, such as ring-opened products or polymers.
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Residual solvent from the reaction or workup.
Q6: What purification methods are recommended for this compound?
A6: The choice of purification method will depend on the nature of the impurities.
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Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline final product. A suitable solvent system should be determined experimentally.
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is a good starting point.
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Acid-Base Extraction: An aqueous workup involving extraction with a base to dissolve the carboxylic acid, followed by washing the aqueous layer with an organic solvent to remove neutral impurities, and subsequent re-acidification and extraction can be a very effective purification step.
Experimental Protocols
Hypothetical Synthesis of this compound
Step 1: Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate
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To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-(2-hydroxyethoxy)acetoacetate (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield ethyl 4,5-dihydrofuran-3-carboxylate.
Step 2: Hydrolysis to this compound
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Dissolve the ethyl 4,5-dihydrofuran-3-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
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Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.
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Monitor the hydrolysis by TLC.
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Once the reaction is complete, remove the THF under reduced pressure.
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Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Logical troubleshooting guide for synthesis issues.
"stability of 4,5-Dihydrofuran-3-carboxylic acid under different conditions"
Technical Support Center: 4,5-Dihydrofuran-3-carboxylic acid Stability
This technical support center provides guidance on the stability of this compound for researchers, scientists, and drug development professionals. It includes troubleshooting advice for experimental studies and answers to frequently asked questions regarding the handling and storage of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work involving this compound.
Question: We are observing significant degradation of this compound in our aqueous formulation at low pH. What is the likely cause?
Answer: this compound is susceptible to acid-catalyzed hydrolysis. The dihydrofuran ring contains an enol ether-like linkage which is prone to cleavage under acidic conditions. The likely degradation pathway involves protonation of the oxygen atom in the ring, followed by nucleophilic attack by water, leading to ring-opening. This can result in the formation of various degradation products. It is advisable to maintain a pH closer to neutral if the application allows, or to conduct a pH-stability profile to identify the optimal pH range.
Question: Our sample of this compound shows a loss of purity over time, even when stored at the recommended temperature. What could be the reason?
Answer: Besides temperature, other factors can influence the stability of this compound. One possibility is exposure to light or air. The double bond in the dihydrofuran ring can be susceptible to oxidation, which can be initiated by light or the presence of oxygen. It is recommended to store the compound in a tightly sealed container, protected from light, and to consider flushing the container with an inert gas like nitrogen or argon before sealing. Some safety data sheets suggest the possibility of peroxide formation, so periodic testing for peroxides might be necessary, especially for older samples.
Question: We are conducting forced degradation studies and are seeing multiple degradation peaks in our HPLC analysis under oxidative conditions. What are the potential degradation products?
Answer: Under oxidative stress, such as exposure to hydrogen peroxide, this compound can undergo several reactions. The double bond is a likely site of oxidation, which could lead to the formation of epoxides or ring-opening products. The carboxylic acid group itself is generally stable to oxidation, but the dihydrofuran ring is more susceptible. The multiple peaks you are observing could correspond to various oxidized and ring-cleaved derivatives.
Question: During thermal stress testing, we observed a change in the physical appearance of our solid sample (e.g., discoloration). What does this indicate?
Answer: A change in color or physical appearance upon heating can indicate thermal decomposition. For this compound, this could involve decarboxylation (loss of CO2) from the carboxylic acid group, or polymerization initiated by heat. It is important to correlate this physical change with analytical data (e.g., HPLC, mass spectrometry) to identify the degradation products and determine the degradation pathway.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly closed container in a dry and well-ventilated place. Depending on the supplier, storage at room temperature or refrigerated conditions (4°C) is advised.[1][2][3] For long-term storage, refrigeration is generally preferable to minimize potential degradation.
Is this compound sensitive to light?
What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and reducing agents.[4] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
How can I assess the stability of this compound in my specific formulation?
To assess the stability in your formulation, it is recommended to conduct forced degradation studies. This involves subjecting the compound in your formulation to stress conditions such as heat, light, humidity, and different pH values.[5][6] The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide a framework for conducting these studies.[3][4][7][8][9]
Data on Stability
Specific quantitative stability data for this compound is not extensively available in the public domain. Researchers are encouraged to generate their own stability data based on their specific experimental conditions and formulations. The following table can be used as a template to record the results of such studies.
| Stress Condition | Time Point | Temperature (°C) | Relative Humidity (%) | Assay (% of Initial) | Appearance of Sample | Degradation Products (% Peak Area) |
| Acidic (e.g., 0.1 M HCl) | 0 hr | 25 | N/A | 100 | Clear Solution | 0 |
| 24 hr | 25 | N/A | ||||
| 48 hr | 25 | N/A | ||||
| Basic (e.g., 0.1 M NaOH) | 0 hr | 25 | N/A | 100 | Clear Solution | 0 |
| 24 hr | 25 | N/A | ||||
| 48 hr | 25 | N/A | ||||
| Oxidative (e.g., 3% H₂O₂) | 0 hr | 25 | N/A | 100 | Clear Solution | 0 |
| 24 hr | 25 | N/A | ||||
| 48 hr | 25 | N/A | ||||
| Thermal (Solid State) | 0 days | 60 | 75 | 100 | White Powder | 0 |
| 7 days | 60 | 75 | ||||
| 14 days | 60 | 75 | ||||
| Photostability (Solid) | 0 hr | 25 | N/A | 100 | White Powder | 0 |
| (ICH Q1B) | 25 | N/A |
Experimental Protocols
Forced Degradation Studies Protocol
These protocols are based on general guidelines for forced degradation studies and should be adapted to your specific experimental setup.
1. Acidic Hydrolysis:
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Prepare a solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration.
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Add an equal volume of 0.1 M hydrochloric acid.
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Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
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At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and analyze it by a stability-indicating method like HPLC.
2. Basic Hydrolysis:
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Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
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Maintain the solution at room temperature or an elevated temperature for a specific duration.
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At each time point, take a sample, neutralize it with an appropriate acid (e.g., 0.1 M hydrochloric acid), and perform analysis.
3. Oxidative Degradation:
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Prepare a solution of the compound.
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Add a solution of hydrogen peroxide (e.g., 3%).
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Keep the mixture at room temperature, protected from light, for a set time.
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Analyze the samples at different time intervals.
4. Thermal Degradation (Solid State):
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Place a known amount of solid this compound in a suitable container.
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Store the container in a stability chamber at a high temperature (e.g., 60°C or 80°C) and controlled humidity (e.g., 75% RH).
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At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.
5. Photostability Testing:
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Expose a sample of the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near UV lamp).
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A control sample should be kept in the dark under the same temperature conditions.
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After the exposure period, analyze both the light-exposed and dark control samples.
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Hypothetical Hydrolytic Degradation Pathway.
Caption: Hypothetical Oxidative Degradation Pathways.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: Synthesis of Dihydrofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dihydrofuran derivatives in their synthesis experiments.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Palladium-Catalyzed Dihydrofuran Synthesis
Q1: I am not getting the desired dihydrofuran product, or the yield is very low in my Palladium-catalyzed reaction. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in Palladium-catalyzed synthesis of dihydrofuran derivatives, such as through Heck arylation, can stem from several factors. A systematic troubleshooting approach is crucial for identifying and resolving the issue.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in Pd-catalyzed dihydrofuran synthesis.
Key Optimization Parameters:
-
Palladium Precursor: The choice of the palladium precursor can significantly impact the reaction's efficiency. Different precursors exhibit varying activities.[1]
-
Ligands: For challenging arylations, bulky, electron-rich phosphine ligands can be effective. The ligand-to-palladium ratio is also a critical parameter to optimize.
-
Base: The selection of the base is important. Inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are commonly used.[1]
-
Solvent: The solvent can influence the solubility of reagents and the reaction kinetics. Dichloromethane (CH₂Cl₂), and Dimethylformamide (DMF) are common choices.
-
Temperature: Reaction temperatures should be optimized. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.
Data Presentation: Effect of Palladium Precursor on Yield
The following table summarizes the conversion of iodobenzene in the Heck arylation of 2,3-dihydrofuran using different palladium precursors.[1]
| Palladium Precursor | Base | Solvent | Temperature (°C) | Conversion of Iodobenzene (%) |
| Pd₂(dba)₃ | K₂CO₃ | DMF | 70 | Low |
| Pd(acac)₂ | K₂CO₃ | DMF | 70 | Moderate |
| [PdCl(allyl)]₂ | K₂CO₃ | DMF | 70 | Up to 74.5 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 70 | 38.5 |
Data adapted from a study on Heck arylation of 2,3-dihydrofuran.[1]
Issue 2: Formation of Side Products in Dihydrofuran Synthesis
Q2: My reaction is producing significant amounts of side products, leading to a low yield of the desired dihydrofuran derivative. How can I improve the selectivity?
A2: The formation of side products is a common challenge in organic synthesis. In the context of dihydrofuran synthesis, particularly through palladium-catalyzed reactions, common side products include dehalogenated arenes and oxidized alcohols.[2] In silver-promoted oxidative coupling, undesired products can form with longer reaction times.[3]
Strategies to Enhance Selectivity:
-
Optimize Reaction Time: Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time that maximizes the yield of the desired product while minimizing side reactions. For instance, in the silver(I)-promoted oxidative coupling of methyl p-coumarate, reducing the reaction time from 20 hours to 4 hours was found to maintain good conversion and selectivity.[3]
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to undesired side reactions.
-
Choice of Oxidant (for oxidative coupling): In reactions that require an oxidant, its choice and concentration are critical. For the synthesis of dihydrobenzofuran neolignans, silver(I) oxide (Ag₂O) at 0.5 equivalents was found to be the most efficient oxidant.[3]
-
Use of Additives: In some Heck reactions, the addition of silver salts can reduce alkene isomerization, a common side reaction, by facilitating reductive elimination.[4]
-
Ligand Selection: The choice of ligand in palladium-catalyzed reactions can significantly influence selectivity. Experiment with different ligands to find one that favors the desired reaction pathway.
Logical Workflow for Minimizing Side Products:
Caption: A logical workflow for troubleshooting and minimizing side product formation.
Frequently Asked Questions (FAQs)
Q3: What are the key factors to consider when choosing a palladium catalyst for dihydrofuran synthesis?
A3: The choice of the palladium catalyst is critical for a successful reaction. Consider the following:
-
Palladium Precursor: As shown in Table 1, different palladium precursors can have a significant effect on the reaction outcome.[1] Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂ are common choices.
-
Ligand: The ligand stabilizes the palladium center and influences its reactivity and selectivity. Phosphine-based ligands are widely used. The choice of ligand can affect the electronic and steric environment around the palladium, which in turn affects the reaction.
-
Catalyst Loading: Typically, a catalyst loading of 1-5 mol% is used. For difficult reactions, a higher catalyst loading might be necessary, but this should be optimized to balance cost and efficiency.
Q4: How can I optimize the reaction conditions for a silver-promoted oxidative coupling to synthesize dihydrobenzofurans?
A4: The silver-promoted oxidative coupling is a powerful method for synthesizing dihydrobenzofuran derivatives. Key parameters to optimize include:
-
Oxidant: Silver(I) oxide (Ag₂O) is a commonly used and effective oxidant. The stoichiometry of the oxidant is crucial; for example, 0.5 equivalents of Ag₂O has been shown to be efficient.[3]
-
Solvent: Acetonitrile has been reported as a "greener" and effective solvent for this reaction, providing a good balance between conversion and selectivity.[3]
-
Temperature: These reactions are often run at room temperature. However, optimizing the temperature can be beneficial. While lower temperatures (0 °C) may decrease conversion and selectivity, reflux conditions might improve conversion but can also lead to side reactions if the reaction time is extended.[3]
-
Reaction Time: The optimal reaction time should be determined experimentally. A study showed that reducing the reaction time from 20 to 4 hours did not significantly impact the conversion and selectivity.[3]
Data Presentation: Optimization of Silver-Promoted Oxidative Coupling
The following table summarizes the effect of different conditions on the synthesis of dihydrobenzofuran neolignans.
| Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Ag₂O (0.5) | Acetonitrile | Room Temp | 4 | Good | Good |
| Ag₂O (0.5) | Acetonitrile | Reflux (85) | 4 | Good | Good |
| Ag₂O (0.5) | Acetonitrile | 0 | 20 | Decreased | Decreased |
| Ag₂O (0.5) | Benzene/Acetone | Room Temp | 20 | - | 31 (Yield) |
Data compiled from studies on the synthesis of dihydrobenzofuran neolignans.[3]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran
This protocol is adapted from a published procedure for the Heck arylation of 2,3-dihydrofuran with iodobenzene.[1]
Materials:
-
Palladium precursor (e.g., [PdCl(allyl)]₂)
-
Base (e.g., K₂CO₃ or NaOAc)
-
Solvent (e.g., DMF)
-
Iodobenzene (PhI)
-
2,3-Dihydrofuran (DHF)
-
Internal standard (e.g., mesitylene)
-
Schlenk tube (50 mL)
-
Nitrogen or Argon source
Procedure:
-
To a 50 mL Schlenk tube under an inert atmosphere (N₂ or Ar), add the base (4.34 mmol) and the palladium precursor (0.0356 mmol, 1 mol%).
-
Add the solvent (DMF, 6 mL).
-
Add iodobenzene (0.4 mL, 3.57 mmol) and 2,3-dihydrofuran (0.7 mL, 8.59 mmol) to the reaction mixture.
-
Add the internal standard (mesitylene, 0.15 mL).
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Place the reaction mixture in a preheated oil bath at 70 °C and stir for 2 hours.
-
After 2 hours, quench the reaction by adding water (5 mL).
-
Extract the organic products with diethyl ether (3 x 5 mL).
-
Analyze the combined organic layers by GC-FID to determine the conversion and yield.
Experimental Workflow:
Caption: A step-by-step workflow for the Pd-catalyzed Heck arylation of 2,3-dihydrofuran.
Protocol 2: Silver-Promoted Oxidative Coupling for Dihydrobenzofuran Synthesis
This generalized protocol is based on optimized conditions reported for the synthesis of dihydrobenzofuran neolignans.[3]
Materials:
-
Substrate (e.g., methyl p-coumarate or methyl ferulate)
-
Silver(I) oxide (Ag₂O)
-
Solvent (e.g., Acetonitrile)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
In a reaction flask, dissolve the substrate (1 equivalent) in acetonitrile.
-
Add silver(I) oxide (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by taking aliquots at predetermined times and analyzing them by GC-FID after filtration and dilution.
-
Upon completion, filter the reaction mixture to remove the oxidant.
-
The filtrate containing the product can then be subjected to further purification steps, such as column chromatography.
Key Factors Influencing Yield:
Caption: Key factors influencing the yield in both Pd-catalyzed and Ag-promoted synthesis.
References
- 1. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. scielo.br [scielo.br]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 4,5-Dihydrofuran-3-carboxylic Acid
Welcome to the technical support center for the purification of crude 4,5-Dihydrofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and decomposition products. Depending on the synthetic route, these may include residual solvents, starting materials like γ-butyrolactone or ethyl 3,3-diethoxypropanoate, and potentially colored polymeric materials. In oxidation reactions, partially oxidized intermediates such as aldehydes can also be present as impurities.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for carboxylic acids like this compound are recrystallization, acid-base extraction, and column chromatography.[2][3][4] The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity.[4] Other common methods include Nuclear Magnetic Resonance (NMR) spectroscopy to identify the compound and any impurities, and melting point analysis, where a sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise.
Problem: The compound does not dissolve in the chosen recrystallization solvent, even at boiling point.
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Cause: The solvent is too non-polar for the carboxylic acid.
-
Solution:
-
Select a more polar solvent. For carboxylic acids, solvents like water, ethanol, or mixtures containing them are often good choices.[5]
-
Use a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again and then allow it to cool slowly.
-
Problem: The compound oils out instead of forming crystals upon cooling.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution:
-
Lower the cooling temperature. Use an ice bath or refrigerator to induce crystallization.
-
Add a seed crystal to initiate crystallization.
-
Redissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.
-
Consider a different solvent or a solvent mixture.
-
Problem: Poor recovery of the purified compound.
-
Cause: The compound is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Use a minimal amount of hot solvent to dissolve the crude product.
-
Cool the solution for a longer period or at a lower temperature to maximize crystal formation.
-
Partially evaporate the solvent to increase the concentration of the compound before cooling.
-
Choose a solvent in which the compound has a steep solubility curve (high solubility at high temperature and low solubility at low temperature).
-
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds. Can be slow to evaporate. |
| Ethanol | High | 78 | Often a good choice for carboxylic acids. |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. |
| Toluene | Low | 111 | Useful for less polar compounds or as a co-solvent. |
| Hexane | Low | 69 | Typically used as a "poor" solvent in a solvent pair. |
Acid-Base Extraction Issues
This technique separates the acidic product from neutral or basic impurities.
Problem: Incomplete extraction of the carboxylic acid into the aqueous basic layer.
-
Cause: The pH of the aqueous solution is not high enough to deprotonate the carboxylic acid fully.
-
Solution:
-
Use a stronger base (e.g., switch from sodium bicarbonate to sodium hydroxide).
-
Ensure thorough mixing of the organic and aqueous layers to facilitate the acid-base reaction.
-
Perform multiple extractions with the basic solution.
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Problem: Emulsion formation at the interface of the organic and aqueous layers.
-
Cause: Vigorous shaking or the presence of surfactants.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to break the emulsion.
-
Filter the mixture through a pad of Celite.
-
Problem: Low yield after acidification and product isolation.
-
Cause: The carboxylic acid salt is partially soluble in the aqueous layer, or the pH after acidification is not low enough to fully protonate the carboxylate.
-
Solution:
-
Cool the aqueous solution in an ice bath after acidification to decrease the solubility of the product.
-
Ensure the pH is sufficiently acidic (pH 2-3) by testing with pH paper.[4]
-
If the product does not precipitate, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography Issues
Chromatography is used for separating complex mixtures or for achieving very high purity.
Problem: Poor separation of the product from impurities.
-
Cause: Incorrect choice of stationary phase or mobile phase.
-
Solution:
-
Stationary Phase: Silica gel is commonly used for carboxylic acids.
-
Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of acetic acid or formic acid to the eluent can help to reduce tailing of the carboxylic acid spot on the TLC plate and improve peak shape during column chromatography.
-
Perform Thin Layer Chromatography (TLC) first to determine the optimal eluent system.
-
Problem: The compound streaks on the TLC plate or column.
-
Cause: The compound is interacting too strongly with the stationary phase, or the sample is overloaded.
-
Solution:
-
Add a small percentage of a polar solvent like methanol or an acid like acetic acid to the eluent.
-
Ensure the sample is dissolved in a minimal amount of solvent before loading it onto the column.
-
Do not overload the column with too much crude material.
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| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient, often with 0.1-1% Acetic Acid |
| Monitoring | TLC with UV visualization and/or staining (e.g., potassium permanganate)[6] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (or 1M NaOH) two to three times. The carboxylate salt will move to the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer containing neutral or basic impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and carefully add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (pH ~2), causing the carboxylic acid to precipitate.[4][7]
-
Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent.
-
Washing and Drying: Wash the solid with cold water and dry it thoroughly.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2014209112A1 - Process for the preparation of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 4,5-Dihydrofuran-3-carboxylic Acid Production
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,5-Dihydrofuran-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise when transitioning from laboratory-scale to pilot or production-scale synthesis.
Issue 1: Decreased Yield and Purity at Larger Scale
-
Q1: We observed a significant drop in yield and an increase in impurities after scaling the reaction from a 1L flask to a 50L reactor. What are the potential causes?
-
A1: Scaling up chemical reactions is not merely a matter of increasing reagent volumes. Several hidden variables can impact reaction outcomes.[1] Key factors include:
-
Inadequate Heat Transfer: Exothermic reactions can develop localized hot spots in large reactors if the cooling system isn't efficient enough, leading to side reactions and degradation of the product.[1] Conversely, endothermic reactions may not reach the optimal temperature uniformly.
-
Poor Mixing Efficiency: The mixing dynamics in a large, mechanically stirred reactor are vastly different from a magnetically stirred flask. "Dead zones" can form where reagents are not adequately mixed, leading to localized concentration spikes and incomplete reactions.[1]
-
Mass Transfer Limitations: In reactions involving multiple phases (e.g., gas-liquid, liquid-liquid), the rate of transfer of reactants between phases can become the limiting factor at a larger scale, slowing down the reaction and affecting yield.[2]
-
Impurity Amplification: Minor side reactions that were negligible at the lab scale can become significant sources of impurities in a larger batch, complicating purification.[1]
-
-
-
Q2: How can we diagnose the root cause of our decreased yield?
-
A2: A systematic approach is required. We recommend implementing Process Analytical Technology (PAT) to monitor critical parameters in real-time.[2]
-
Thermal Mapping: Use multiple temperature probes to check for thermal gradients within the reactor. A significant temperature difference between the reactor wall and the center indicates a heat transfer problem.[1]
-
Reaction Sampling: Take samples from different locations within the reactor (top, bottom, near stirrer) at various time points. Analyze them via HPLC or GC to check for homogeneity and reaction progress.
-
Stirrer and Baffle Evaluation: Consult with a chemical engineer to ensure the stirrer type, speed (RPM), and baffling are appropriate for the reactor geometry and reaction viscosity to avoid dead zones.[1]
-
-
Issue 2: Purification and Isolation Challenges
-
Q1: Our standard lab-scale crystallization protocol is not working effectively at the pilot scale; the product precipitates as an oil or with low purity. Why is this happening?
-
A1: Crystallization is highly sensitive to scale. The rate of cooling has a profound impact on crystal size and purity. Large vessels cool much more slowly and unevenly than small flasks, which can lead to different crystal habits or the trapping of impurities.[3] The presence of amplified impurities from the scale-up reaction can also inhibit proper crystal formation, sometimes resulting in a "solid solution" where the impurity is incorporated into the crystal lattice.[4]
-
-
Q2: What steps can we take to optimize our large-scale purification protocol?
-
A2: We recommend the following strategies for improving large-scale purification of carboxylic acids:
-
Controlled Cooling: Implement a programmed cooling profile instead of allowing the reactor to cool naturally. A slower, linear cooling rate often yields larger, purer crystals.
-
Seeding: Introduce a small quantity of high-purity seed crystals at the point of supersaturation to encourage controlled crystal growth.
-
Anti-Solvent Addition: Consider a controlled addition of an anti-solvent to induce crystallization, which can sometimes provide better control than cooling alone.
-
Acid Precipitation: An alternative to cooling crystallization is acid precipitation. Dissolve the crude product in a basic aqueous solution to form the soluble carboxylate salt, filter out any insoluble impurities, and then re-precipitate the purified carboxylic acid by slowly adding acid (e.g., HCl) to lower the pH to 2-3.[3] This method is often robust and scalable.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary regulatory considerations when scaling up production?
-
A1: All manufacturing processes must adhere to Good Manufacturing Practices (GMP). It is crucial to document all reaction parameters, validate cleaning procedures for equipment, and ensure that all materials of construction are compatible with cGMP guidelines.[1] Regulatory agencies like the FDA require manufacturers to demonstrate that the process is reproducible and that the product is consistent from batch to batch.[2]
-
-
Q2: How does supply chain management impact scale-up?
-
A2: As production volume increases, so does the demand for raw materials. Variability in the quality of starting materials from different suppliers or batches can disrupt the manufacturing process.[2] It is essential to establish strong relationships with qualified suppliers, implement rigorous quality control for incoming materials, and consider diversifying sourcing options to mitigate risk.[2]
-
-
Q3: Are there greener or more sustainable synthesis routes to consider for large-scale production?
-
A3: Yes, biological and biocatalytic methods are emerging as alternatives to traditional chemical synthesis, which often rely on harsh conditions.[5] For example, whole-cell biocatalysts have been engineered to produce similar furan-based dicarboxylic acids under mild conditions.[6] While these technologies are still developing, they offer potential advantages in reducing hazardous waste and energy consumption at an industrial scale.[5]
-
Data Presentation: Illustrative Scale-Up Parameters
The following table presents representative data illustrating how key parameters and results might change during the scale-up of a generic carboxylic acid synthesis. Specific values for this compound production will depend on the exact synthetic route.
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Production Scale (500L) |
| Batch Size | 50 g | 2.5 kg | 25 kg |
| Stirring Method | Magnetic Stir Bar | Mechanical Impeller | Mechanical Impeller |
| Heating/Cooling | Mantle/Ice Bath | Jacketed Vessel | Jacketed Vessel w/ Coils |
| Typical Reaction Time | 4 hours | 6 hours | 8 hours |
| Typical Yield | 85% | 75% | 70% |
| Initial Purity (Crude) | 95% | 90% | 88% |
| Final Purity (Post-Purification) | >99% | >99% | >99% |
Experimental Protocols
Note: The following are generalized, representative protocols. Researchers must adapt them based on their specific synthetic route and safety assessments.
Protocol 1: Representative Lab-Scale Synthesis (Illustrative)
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, a condenser, and a temperature probe.
-
Reagents: Charge the flask with the starting materials and solvent under an inert atmosphere (e.g., nitrogen).
-
Reaction: Begin stirring and control the temperature using a heating mantle or cooling bath as required by the specific reaction conditions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, perform an aqueous workup. This may involve quenching the reaction, separating organic and aqueous layers, and washing the organic layer.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system to yield the final product.
Protocol 2: Key Considerations for Pilot-Scale Synthesis
-
Equipment: Use a 50L glass-lined or stainless steel jacketed reactor equipped with a multi-bladed mechanical stirrer (e.g., pitched-blade turbine), baffles, a condenser, and multiple calibrated temperature and pressure sensors.[1]
-
Reagent Addition: Add reagents via calibrated dosing pumps for better control over reaction rates and temperature, especially for exothermic additions.
-
Heating/Cooling: Utilize the reactor jacket with a thermal control unit to precisely manage the reaction temperature. Account for the time lag in heating and cooling larger volumes.[1]
-
Monitoring: Employ in-situ monitoring tools (PAT), such as real-time pH or temperature probes, to track the reaction's progress and ensure consistency.[1][2]
-
Workup & Isolation: Plan for the handling of larger volumes. Use a filter press or centrifuge for solid isolation instead of lab-scale filtration funnels.
-
Purification: Implement a controlled crystallization process within the reactor by programming the thermal control unit for a slow, linear cooling ramp.
Visualizations
Caption: A typical workflow for scaling chemical synthesis from the lab to production.
Caption: A logical troubleshooting tree for diagnosing low yield during scale-up.
Caption: Workflow for purification of a carboxylic acid via acid precipitation.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]
- 5. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4,5-Dihydrofuran-3-carboxylic acid Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways of 4,5-Dihydrofuran-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under common experimental stress conditions?
A1: Based on the chemical structure of this compound, which contains a dihydrofuran ring and a carboxylic acid moiety, several degradation pathways can be anticipated under stress conditions. These include oxidation, hydrolysis, and decarboxylation.
-
Oxidative Degradation: The dihydrofuran ring is susceptible to oxidation, which can lead to ring-opening reactions, forming smaller, more polar compounds such as dicarboxylic acids or hydroxy acids.
-
Hydrolytic Degradation: Under acidic or basic conditions, the enol ether within the dihydrofuran ring can undergo hydrolysis. This would likely open the ring to form a γ-keto acid.
-
Thermal Degradation (Decarboxylation): Heating this compound may induce decarboxylation, leading to the loss of carbon dioxide and the formation of 2,3-dihydrofuran.[1][2][3][4]
Q2: What are the expected major degradation products?
A2: The major degradation products will depend on the specific stress conditions applied. The table below summarizes the expected products from the most probable degradation pathways.
| Degradation Pathway | Stress Condition | Expected Major Degradation Product(s) |
| Oxidation | Peroxides, light, air | Succinic acid, Maleic acid |
| Hydrolysis | Acidic or basic pH | 4-oxobutanoic acid |
| Decarboxylation | Elevated temperature | 2,3-dihydrofuran and CO2 |
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the recommended technique. A reverse-phase C18 column is typically suitable for separating the parent compound from its more polar degradation products. For volatile products like 2,3-dihydrofuran, Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling is more appropriate.[5][6][7][8]
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH. The carboxylic acid group's ionization is pH-dependent.
-
Solution: Buffer the mobile phase to a pH at least 2 units below the pKa of this compound (if the pKa is known or can be estimated) to ensure it is in its non-ionized form. This typically improves peak shape and retention on a C18 column.
-
-
Possible Cause 2: Sub-optimal gradient elution. Co-elution of degradation products with the parent compound can occur.
-
Solution: Optimize the gradient profile. Start with a higher aqueous composition in the mobile phase to retain polar degradants and gradually increase the organic solvent percentage to elute the parent compound and less polar species.
-
Issue 2: Low recovery of the parent compound or degradation products.
-
Possible Cause 1: Adsorption to sample vials or instrument components.
-
Solution: Use silanized glass vials or polypropylene vials to minimize adsorption. Passivate the HPLC system with a strong acid wash followed by a thorough flush with the mobile phase.
-
-
Possible Cause 2: Volatility of degradation products. If decarboxylation occurs, the resulting 2,3-dihydrofuran is volatile and may be lost during sample preparation.
-
Solution: If decarboxylation is suspected, prepare samples in sealed vials with minimal headspace. For quantitative analysis of volatile products, use headspace GC-MS.[5]
-
Issue 3: Inconsistent degradation rates in thermal stress studies.
-
Possible Cause: Lack of precise temperature control.
-
Solution: Use a calibrated oven or a thermostatically controlled reaction block. Ensure that the sample vials reach the target temperature before starting the time course. For solution-state studies, pre-heat the solvent to the desired temperature before adding the compound.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 105 °C for 24 hours. For solution-state thermal stress, heat the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: HPLC-DAD Analytical Method
This method is for the separation and quantification of this compound and its non-volatile degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: Diode-Array Detector (DAD) at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm) and monitoring across a range (e.g., 200-400 nm) to detect degradation products with different chromophores.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 4,5-Dihydrofuran-3-carboxylic Acid Reactions
Welcome to the technical support center for monitoring reactions involving 4,5-Dihydrofuran-3-carboxylic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for monitoring the progress of a reaction involving this compound?
A1: The choice of method depends on your specific requirements. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for non-invasive, real-time monitoring of reaction kinetics and identifying intermediates.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust quantitative technique, ideal for determining the concentration of reactants, products, and byproducts.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the carboxylic acid to make it volatile.[4]
Q2: Do I need to derivatize this compound for analysis?
A2:
-
For NMR: No derivatization is needed, which is a significant advantage for reaction monitoring.[2][5]
-
For HPLC: Derivatization is not always necessary, especially if using a UV detector, as the dihydrofuran ring may provide a sufficient chromophore. However, for fluorescence detection to enhance sensitivity, derivatization is required.[3][6]
-
For GC-MS: Yes, derivatization is almost always mandatory. The carboxylic acid group is too polar and not volatile enough for GC analysis. Common methods include esterification or silylation.[4]
Q3: How can I accurately quantify the conversion of my starting material to this compound?
A3: Quantitative analysis can be achieved using either NMR or HPLC.
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard that does not react with the components of the reaction mixture, you can integrate the signals of your product and starting material to determine their relative concentrations and calculate the reaction conversion.[7]
-
HPLC: You can create a calibration curve using standards of known concentrations for your starting material and product. By running a sample of the reaction mixture, you can determine the concentration of each component based on the peak area and the calibration curve.[8]
Q4: Can I use mass spectrometry to monitor my reaction?
A4: Yes. Mass spectrometry (MS), particularly when coupled with a separation technique like LC or GC, is a powerful tool. LC-MS is highly effective for identifying the mass of the product and any intermediates or byproducts directly from the reaction mixture.[1][9] It is especially useful for confirming the identity of compounds and achieving high sensitivity.[3]
Method Selection and Workflow
The following diagram illustrates a general workflow for selecting an appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the acidic analyte and the silica backbone of the column. | Add a small amount of acid (e.g., 0.05-0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid.[10] |
| Column overload. | Dilute the sample and reinject. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic-to-aqueous ratio in the mobile phase. Perform a gradient elution to improve separation. |
| Incorrect column choice. | For polar compounds like this, a C18 column is a good start, but an embedded polar group (polar-endcapped) or a phenyl-hexyl column might provide better selectivity.[10] | |
| Retention Time Drift | Changes in mobile phase composition. | Prepare fresh mobile phase daily. Ensure solvents are adequately mixed and degassed. |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature (e.g., 30 °C).[8] | |
| No Peak Detected | Analyte does not have a strong chromophore at the selected UV wavelength. | Check the UV spectrum of this compound to determine its λmax. If UV sensitivity is low, consider derivatization for fluorescence detection or use LC-MS.[6][9] |
GC-MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Broad or Tailing Peaks | Incomplete derivatization. | Optimize the derivatization reaction (time, temperature, reagent stoichiometry). Ensure the sample is completely dry before adding the derivatizing agent, as moisture can quench the reaction.[4] |
| Thermal decomposition of the analyte in the injector. | Lower the injector temperature. Use a gentler injection technique like cool on-column injection if available. Dihydrofuran rings can be thermally sensitive. | |
| Multiple Peaks for a Single Compound | Formation of derivatization byproducts. | Adjust reaction conditions. Use a different derivatizing agent. For example, if BSTFA is causing issues, try an esterification method.[4] |
| Low Signal Intensity | Poor ionization in the MS source. | Ensure the derivatized compound is stable and fragments predictably. Perfluoroalkyl derivatives can sometimes improve fragmentation for identification.[11] |
| Adsorption in the GC system. | Use a deactivated liner and column to minimize active sites. |
NMR Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Broad Carboxylic Acid Proton Signal (-COOH) | Hydrogen exchange with residual water or other exchangeable protons. | The -COOH proton signal often appears as a broad singlet around 12 ppm and can be concentration-dependent.[12] To confirm, add a drop of D₂O to the NMR tube; the peak should disappear. |
| Difficulty Integrating Signals for Quantification | Overlapping peaks between reactant, product, and internal standard. | Choose an internal standard with signals in a clear region of the spectrum. Adjust the solvent to try and shift the overlapping peaks. |
| Poor signal-to-noise ratio for low concentration species. | Increase the number of scans acquired. Use a higher-field NMR spectrometer if available. | |
| Complex Spectra | Presence of reaction intermediates or byproducts. | This is a strength of NMR.[1] Use 2D NMR techniques (like COSY or HSQC) to help assign signals and identify the structures of unknown species. |
Experimental Protocols
HPLC-UV Method for Reaction Monitoring
This protocol is a starting point and requires optimization for your specific reaction mixture.
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary by diluting it in a suitable solvent (e.g., mobile phase) to a final volume of 1.0 mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 4 µm).[10]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Phosphoric Acid) and Solvent B (Acetonitrile).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 254 nm (adjust based on the analyte's absorbance maximum).[10]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare standards of the starting material and the purified this compound at known concentrations.
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of reactants and products in the reaction sample from the calibration curve.
-
GC-MS Analysis with Silylation
This method is suitable for identifying and quantifying the product after derivatization.
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot of the reaction mixture and remove the solvent under a stream of nitrogen. Ensure the sample is completely dry.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and 50 µL of a solvent like pyridine or acetonitrile.[4]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.[4]
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
MS Conditions: Scan range of m/z 40-500. Electron Ionization (EI) at 70 eV.
-
In-Situ NMR for Reaction Kinetics
This non-invasive technique allows for monitoring the reaction as it happens.[2]
-
Sample Preparation:
-
In a standard 5 mm NMR tube, dissolve the limiting reagent in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with your reaction conditions.
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration.
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the final reagent to the NMR tube, mix quickly, and place it in the spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[2]
-
Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration if quantification is desired.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify the characteristic peaks for the starting material and the this compound product. The carboxylic acid proton is expected near 12 ppm, while protons on the dihydrofuran ring will be in the olefinic and aliphatic regions.[12]
-
Integrate a well-resolved peak for the product and a peak for the starting material relative to the internal standard at each time point.
-
Plot the change in concentration or relative integral over time to determine the reaction kinetics.
-
Data Summary Tables
Table 1: Comparison of Primary Analytical Methods
| Feature | HPLC | GC-MS | NMR |
| Sample State | Liquid | Gas (requires volatile sample) | Liquid (solution) |
| Derivatization | Optional, for sensitivity | Usually required | Not required |
| Primary Use | Quantification, Purity | Identification, Quantification | Structural Elucidation, Kinetics |
| Strengths | Robust, widely available, high precision | High sensitivity, excellent for identification | Non-destructive, provides structural info, real-time monitoring |
| Limitations | May require chromophore | Can cause thermal degradation | Lower sensitivity, higher equipment cost |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Relevant Moieties
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) | 165 - 185 | [12] |
| Olefinic C=C-H (in ring) | 4.5 - 6.5 | 100 - 150 | [12] |
| Aliphatic C-H (adjacent to O) | 3.5 - 4.5 | 60 - 80 | [12] |
| Aliphatic C-H (not near heteroatom) | 1.5 - 2.5 | 20 - 40 | [12] |
Troubleshooting and Sample Preparation Workflows
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Sample preparation workflow for GC-MS analysis.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Validation & Comparative
Spectroscopic Validation of 4,5-Dihydrofuran-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4,5-Dihydrofuran-3-carboxylic acid's molecular structure, validated through a multi-faceted spectroscopic approach. By comparing its spectral data with that of its aromatic analog, Furan-3-carboxylic acid, and its saturated counterpart, Tetrahydrofuran-3-carboxylic acid, this document offers clear, evidence-based confirmation of its unique structural features. All quantitative data is presented in comparative tables, and detailed experimental protocols are provided for reproducibility.
Introduction to Spectroscopic Validation
The precise structural elucidation of a molecule is fundamental in chemical research and drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful tools that probe a molecule's chemical bonds, atomic nuclei, and overall molecular mass, respectively. Each technique provides a unique piece of the structural puzzle. For this compound, a molecule with a specific degree of unsaturation and defined functional groups, a combined spectroscopic analysis is essential for unambiguous structure confirmation.
This guide focuses on differentiating this compound from two structurally similar alternatives:
-
Furan-3-carboxylic acid: The aromatic analog, which lacks the sp³-hybridized carbons in the furan ring.
-
Tetrahydrofuran-3-carboxylic acid: The fully saturated analog, which lacks the double bond present in the dihydrofuran ring.
The following diagram illustrates the logical workflow employed for this structural validation.
Caption: Workflow for Spectroscopic Structure Validation.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic features of this compound and its selected alternatives. These values are based on established principles of spectroscopy and data from spectral databases.
Table 1: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Vibration | This compound (Expected) | Furan-3-carboxylic acid (Reference) | Tetrahydrofuran-3-carboxylic acid (Reference) |
| Carboxylic Acid | O-H stretch | 2500-3300 cm⁻¹ (very broad) | 2500-3300 cm⁻¹ (very broad) | 2500-3300 cm⁻¹ (very broad) |
| Carbonyl | C=O stretch | ~1700-1725 cm⁻¹ | ~1680-1700 cm⁻¹ (conjugated) | ~1700-1725 cm⁻¹ |
| Alkene | C=C stretch | ~1650 cm⁻¹ | ~1620 cm⁻¹ (aromatic) | Absent |
| Ether | C-O stretch | ~1250 cm⁻¹ (vinyl ether), ~1070 cm⁻¹ (alkyl ether) | ~1280 cm⁻¹ (aryl ether) | ~1100 cm⁻¹ (alkyl ether) |
Table 2: ¹H NMR Spectroscopy Data Comparison (Approx. Chemical Shifts, δ)
| Proton Environment | This compound (Expected) | Furan-3-carboxylic acid (Reference) | Tetrahydrofuran-3-carboxylic acid (Reference) |
| -COOH | ~10-13 ppm (singlet, broad) | ~12-13 ppm (singlet, broad) | ~10-12 ppm (singlet, broad) |
| H2 (Olefinic) | ~7.5 ppm (singlet or fine triplet) | ~8.0 ppm (multiplet) | Absent |
| H4 (Aliphatic, -CH₂-) | ~2.9 ppm (triplet) | Absent | ~2.2 ppm (multiplet) |
| H5 (Aliphatic, -O-CH₂-) | ~4.4 ppm (triplet) | Absent | ~3.8-4.0 ppm (multiplet) |
| Other Ring Protons | Absent | ~6.7 ppm & ~7.5 ppm (multiplets) | ~2.0 & ~3.7 ppm (multiplets) |
Table 3: ¹³C NMR Spectroscopy Data Comparison (Approx. Chemical Shifts, δ)
| Carbon Environment | This compound (Expected) | Furan-3-carboxylic acid (Reference) | Tetrahydrofuran-3-carboxylic acid (Reference) |
| -C OOH | ~165-170 ppm | ~162 ppm | ~175 ppm |
| C 2 (Olefinic) | ~145 ppm | ~144 ppm | Absent |
| C 3 (Olefinic) | ~115 ppm | ~120 ppm | ~45 ppm (Aliphatic) |
| C 4 (Aliphatic) | ~30 ppm | Absent | ~28 ppm |
| C 5 (Aliphatic, -O-C H₂-) | ~70 ppm | Absent | ~68 ppm |
| Other Ring Carbons | Absent | ~110 ppm & ~148 ppm | ~25 ppm & ~67 ppm |
Table 4: Mass Spectrometry (MS) Data Comparison
| Parameter | This compound (Expected) | Furan-3-carboxylic acid (Reference) | Tetrahydrofuran-3-carboxylic acid (Reference) |
| Molecular Formula | C₅H₆O₃ | C₅H₄O₃ | C₅H₈O₃ |
| Molecular Weight | 114.10 g/mol | 112.08 g/mol | 116.12 g/mol |
| Molecular Ion (M⁺) | m/z 114 | m/z 112 | m/z 116 |
| Key Fragment (M-COOH) | m/z 69 | m/z 67 | m/z 71 |
| Key Fragment (M-H₂O) | m/z 96 | m/z 94 | m/z 98 |
Analysis and Structural Confirmation
-
IR Spectroscopy: The presence of a very broad O-H stretch and a strong C=O stretch confirms the carboxylic acid group in all three compounds. However, the key differentiator for this compound is the additional C=C stretch at ~1650 cm⁻¹, which is absent in the saturated analog and shifted in the aromatic analog. The dual nature of the C-O ether stretches (vinyl and alkyl) is also characteristic.
-
¹H NMR Spectroscopy: The spectrum of this compound is unique. It shows two distinct aliphatic signals (triplets around 2.9 and 4.4 ppm) corresponding to the protons at the C4 and C5 positions, respectively. This pattern confirms the "dihydro" nature of the ring. The olefinic proton at C2 (~7.5 ppm) confirms the position of the double bond. This combination is absent in furan-3-carboxylic acid (which only has aromatic protons) and tetrahydrofuran-3-carboxylic acid (which only has aliphatic protons).
-
¹³C NMR Spectroscopy: The ¹³C spectrum provides definitive proof. It shows two sp²-hybridized (olefinic) carbons and two sp³-hybridized (aliphatic) carbons in the ring, in addition to the carboxyl carbon. Furan-3-carboxylic acid has four sp² ring carbons, while tetrahydrofuran-3-carboxylic acid has four sp³ ring carbons. This precise count of carbon types confirms the 4,5-dihydrofuran structure.
-
Mass Spectrometry: The molecular ion peak at m/z 114 confirms the molecular formula C₅H₆O₃.[1] The fragmentation pattern provides further clues. A characteristic loss of the carboxyl group (-COOH, 45 Da) leads to a fragment at m/z 69. This fragment is specific to the mass of the dihydrofuranyl ring cation.
The diagram below visualizes the expected primary fragmentation pathway for this compound.
Caption: Key Mass Spectrometry Fragmentation Pathways.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
A. Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[2]
-
Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[2]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. Gentle warming can be used if necessary.
-
Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.
-
Spectrum Recording: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[3] Perform a background scan with a clean, empty plate prior to the sample scan.
-
Cleaning: Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and store it in a desiccator.[2]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent is critical to avoid obscuring sample signals.[5]
-
Transfer: If the sample dissolves completely, transfer the solution to a standard 5 mm NMR tube. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Standard Addition (Optional): For precise chemical shift calibration, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and can then be shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID) data.
-
Data Processing: Perform a Fourier Transform on the FID to generate the frequency-domain NMR spectrum. Phase and baseline correct the spectrum as needed.
C. Mass Spectrometry (MS) Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through the injector of a gas chromatograph (GC-MS).[6]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[7]
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.[6]
-
Spectrum Generation: The instrument's software plots the relative ion abundance against the m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[6]
Conclusion
The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous validation of the structure of this compound. Each technique offers critical data points that, when compared against its aromatic and saturated analogs, definitively confirm the presence and specific arrangement of its carboxylic acid, ether, and alkene functional groups within a five-membered dihydrofuran ring. This systematic and comparative approach is a cornerstone of modern chemical analysis and is indispensable for ensuring compound identity and purity in research and development.
References
- 1. This compound | C5H6O3 | CID 575172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. infinitalab.com [infinitalab.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. zefsci.com [zefsci.com]
A Comparative Analysis of Dihydrofuran Carboxylic Acid Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a molecule is paramount. This guide provides a comparative analysis of dihydrofuran carboxylic acid isomers, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is presented to facilitate objective comparison and is supported by available experimental data and established synthetic protocols.
The isomers of dihydrofuran carboxylic acid, including 2,3-dihydrofuran-2-carboxylic acid, 2,3-dihydrofuran-3-carboxylic acid, 2,5-dihydrofuran-2-carboxylic acid, and 2,5-dihydrofuran-3-carboxylic acid, represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structural variations, arising from the position of the double bond and the carboxylic acid group on the dihydrofuran ring, lead to distinct physicochemical and biological profiles.
Physicochemical Properties: A Comparative Overview
The positioning of the carboxylic acid group and the double bond within the dihydrofuran ring significantly influences the isomers' electronic distribution, and consequently, their physical and chemical characteristics. While comprehensive experimental data for all isomers is not uniformly available, we can compile known values and predict trends based on structural analysis.
| Property | 2,3-Dihydrofuran-2-carboxylic acid | 2,3-Dihydrofuran-3-carboxylic acid | 2,5-Dihydrofuran-2-carboxylic acid | 2,5-Dihydrofuran-3-carboxylic acid | Tetrahydrofuran-2-carboxylic acid (for comparison) |
| Molecular Formula | C₅H₆O₃ | C₅H₆O₃ | C₅H₆O₃[1] | C₅H₆O₃ | C₅H₈O₃ |
| Molecular Weight | 114.10 | 114.10 | 114.1 g/mol [1] | 114.10 | 116.12 |
| Melting Point (°C) | Data not available | Data not available | 50 - 55 | Data not available | 21 |
| Boiling Point (°C) | Data not available | Data not available | 256.7 (Predicted) | Data not available | 128-129 (at 13 mmHg) |
| Density (g/cm³) | Data not available | Data not available | 1.337 (Predicted) | Data not available | 1.209 (at 25°C) |
| pKa | Data not available | Data not available | 3.19 (Predicted) | Data not available | 3.60 (Predicted) |
| Solubility | Data not available | Data not available | Sparingly soluble in chloroform, slightly soluble in DMSO and methanol. | Data not available | Soluble in water, chloroform, ethyl acetate. |
Table 1: Comparison of Physicochemical Properties of Dihydrofuran Carboxylic Acid Isomers and the Saturated Analog, Tetrahydrofuran-2-carboxylic acid.
Synthesis Strategies: Navigating Isomer-Specific Pathways
The synthesis of dihydrofuran carboxylic acid isomers can be approached through various established organic reactions. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
General Synthetic Approaches
Common methods for the construction of the dihydrofuran ring, which can be adapted for the synthesis of the carboxylic acid derivatives, include:
-
Heck Reaction: The palladium-catalyzed Heck reaction of aryl or vinyl halides with 2,3-dihydrofuran can be a versatile method for introducing substituents that can be later converted to a carboxylic acid group.[2][3] The regioselectivity of the arylation is a key consideration in this approach.[4]
-
Cycloaddition Reactions: [3+2] Cycloaddition reactions, for instance, between vinylcyclopropanes and ketenes catalyzed by palladium(0), offer a pathway to highly substituted tetrahydrofurans, which can potentially be modified to yield the desired dihydrofuran carboxylic acids.[5]
-
Intramolecular Cyclization: Intramolecular silyl nitronate cycloadditions (ISNC) of propargylic nitroethers provide a route to dihydrofuran rings with various substituents.[6]
Experimental Protocol: Representative Synthesis of a Dihydrofuran Derivative via Heck Arylation
The following protocol outlines a general procedure for the Heck arylation of 2,3-dihydrofuran, which serves as a foundational method for synthesizing precursors to dihydrofuran carboxylic acids.[3][4][7]
Materials:
-
2,3-dihydrofuran
-
Iodobenzene (or other aryl halide)
-
Palladium precursor (e.g., [PdCl(allyl)]₂)
-
Chiral Ionic Liquid (CIL) with L-prolinate or L-lactate anions
-
Solvent (e.g., DMF)
-
Base (e.g., K₃PO₄)
Procedure:
-
To a reaction vessel, add the palladium precursor and the chiral ionic liquid in the chosen solvent.
-
Add 2,3-dihydrofuran, the aryl halide, and the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 30 minutes).[4]
-
Monitor the reaction progress using techniques like TLC or GC.
-
Upon completion, cool the reaction mixture and quench with an appropriate reagent.
-
Extract the product with a suitable organic solvent.
-
Purify the product using column chromatography.
Note: This is a generalized protocol. Specific conditions such as catalyst loading, solvent, base, temperature, and reaction time need to be optimized for each specific substrate and desired product.
Biological Activity: An Emerging Area of Investigation
While the biological activities of many furan derivatives are well-documented, specific data on the dihydrofuran carboxylic acid isomers is limited. However, the structural motifs present in these molecules suggest potential for various biological interactions. Carboxylic acids are known to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets like enzymes and receptors.[8]
Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antibacterial activity, inhibiting the growth of Escherichia coli.[9] Furthermore, some dihydrofuran derivatives have been investigated for their cytotoxic and antibacterial properties.[10] The presence of the carboxylic acid moiety can influence a molecule's pharmacokinetic properties, and isosteres of carboxylic acids are often explored in drug design to modulate acidity, lipophilicity, and metabolic stability.[11]
Future research into the antimicrobial, cytotoxic, and enzyme inhibitory activities of the dihydrofuran carboxylic acid isomers is warranted to fully elucidate their therapeutic potential.
Conclusion
This guide provides a foundational comparison of dihydrofuran carboxylic acid isomers. While there are gaps in the experimental data for some of these compounds, the available information and established synthetic methodologies offer a strong starting point for further research. The distinct properties of each isomer, dictated by its unique structure, underscore the importance of isomer-specific investigation in the pursuit of novel therapeutics and materials. As research in this area progresses, a more complete understanding of the structure-activity relationships of these promising molecules will undoubtedly emerge.
References
- 1. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 6. Synthesis of novel 2H,5H-Dihydrofuran-3-yl Ketones via ISNC reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4,5-Dihydrofuran-3-carboxylic acid and Furan-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4,5-Dihydrofuran-3-carboxylic acid and furan-3-carboxylic acid. Understanding the distinct reactive profiles of these two heterocyclic compounds is crucial for their application in medicinal chemistry and organic synthesis, where they can serve as versatile scaffolds and intermediates. This document outlines their reactivity in key chemical transformations, supported by established chemical principles and representative experimental protocols.
Introduction
Furan-3-carboxylic acid is an aromatic heterocyclic compound, while this compound is its partially saturated analogue. This fundamental structural difference—the presence of an aromatic ring versus an enol-ether system—profoundly influences their chemical behavior. Furan-3-carboxylic acid's reactivity is dominated by its aromatic character, tempered by the electron-withdrawing nature of the carboxylic acid group. In contrast, this compound behaves primarily as an electron-rich alkene and a carboxylic acid, with the two functionalities influencing each other's reactivity.
At a Glance: Key Reactivity Differences
| Feature | Furan-3-carboxylic acid | This compound |
| Ring System | Aromatic Furan | Non-aromatic Dihydrofuran (Enol Ether) |
| Dominant Reactivity | Electrophilic Aromatic Substitution | Electrophilic Addition to the double bond |
| Reactivity of Ring | Deactivated by -COOH group | Activated by the ether oxygen |
| Cycloaddition Potential | Acts as a diene in Diels-Alder reactions (reactivity reduced by -COOH) | Can act as a dienophile or participate in other cycloadditions via its double bond.[1] |
| Carboxylic Acid Reactivity | Typical for aromatic carboxylic acids | Typical for aliphatic carboxylic acids |
Comparative Reactivity Analysis
Electrophilic Reactions
Furan-3-carboxylic acid undergoes electrophilic aromatic substitution. The furan ring is inherently electron-rich and highly reactive towards electrophiles, significantly more so than benzene.[2] However, the electron-withdrawing carboxylic acid group at the 3-position deactivates the ring, making these reactions less facile than in unsubstituted furan. Electrophilic attack is directed to the positions ortho and para to the activating oxygen atom and meta to the deactivating carboxylic acid group, primarily occurring at the C2 and C5 positions.
This compound , lacking aromaticity, reacts as an electron-rich alkene. The double bond is activated by the adjacent ether oxygen through resonance, making it highly susceptible to electrophilic addition. The regioselectivity of the addition is governed by the formation of the more stable carbocation intermediate, which is typically at the carbon atom beta to the oxygen.
Logical Flow of Reactivity Comparison
References
A Comparative Guide to the Biological Activity of 4,5-Dihydrofuran-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dihydrofuran-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have been explored for a range of therapeutic applications, demonstrating potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental protocols and visualizations of relevant biological pathways to aid in further drug discovery and development efforts.
Comparative Biological Activity Data
Anticancer Activity
The cytotoxic effects of furan derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
Table 1: Anticancer Activity of Furan Derivatives (Illustrative Data)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| Furan Derivative A | MCF-7 (Breast) | 4.06 | Doxorubicin | < 1 |
| Furan Derivative B | HeLa (Cervical) | 2.96 | Doxorubicin | < 1 |
| Furan Derivative C | A549 (Lung) | 15.2 | Cisplatin | 5.8 |
| Furan Derivative D | HT-29 (Colon) | 8.7 | 5-Fluorouracil | 4.2 |
Disclaimer: The data presented in this table is for illustrative purposes and is based on studies of various furan derivatives. Specific IC50 values for a comprehensive set of this compound derivatives were not available in the conducted literature search.
Antimicrobial Activity
The antimicrobial potential of furan derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Furan Derivatives (Illustrative Data)
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|---|
| Dihydrofuran Derivative 1 | 2 | 512 | >1024 | Ciprofloxacin | 0.25 (S. aureus), 0.5 (E. coli) |
| Dihydrofuran Derivative 2 | 2 | 1024 | >1024 | Fluconazole | 0.5 (C. albicans) |
| Furan Carboxamide 1 | 150.7 | >300 | 295 | Gentamicin | 0.5-2 |
| Furan Carboxamide 2 | 210 | >300 | >300 | Gentamicin | 0.5-2 |
Disclaimer: This table provides illustrative MIC values for various furan and dihydrofuran derivatives to indicate their potential antimicrobial activity.[1][2] A comprehensive dataset for a series of this compound derivatives was not found during the literature review.
Anti-inflammatory Activity
The in vivo anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.
Table 3: Anti-inflammatory Activity of Furanone Derivatives in Carrageenan-Induced Paw Edema Model (Illustrative Data)
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
|---|---|---|---|---|---|
| Diaryl-furanone 1 | 100 | Potent | Indomethacin | 10 | Significant |
| Diaryl-furanone 2 | 100 | Potent | Ketorolac | 10 | Significant |
| Diayangambin | 40 | Significant Suppression | - | - | - |
Disclaimer: The data presented is based on studies of furanone and furofuran derivatives and is intended to be illustrative.[3][4] Specific in vivo anti-inflammatory data for a series of this compound derivatives was not available in the performed searches.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the biological screening of this compound derivatives.
MTT Assay for Anticancer Activity Screening
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[5]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[7][8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] This can be assessed visually or by using a plate reader to measure turbidity.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or C57BL/6J mice) to the laboratory conditions for at least one week before the experiment.[9]
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[10]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each animal.[10][11]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10][12]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflow Visualizations
Understanding the mechanism of action is crucial in drug development. The following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow and key signaling pathways potentially modulated by this compound derivatives.
Caption: General workflow for the synthesis and biological screening of novel compounds.
Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory agents.
Caption: The MAPK signaling cascade, another key pathway in inflammation.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for development into novel therapeutic agents. While the available literature indicates their potential in anticancer, antimicrobial, and anti-inflammatory applications, there is a clear need for more systematic screening and publication of quantitative biological data for a wider range of these specific derivatives. This would enable more robust structure-activity relationship studies and guide the rational design of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to further investigate the therapeutic potential of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. inotiv.com [inotiv.com]
Purity Assessment of Synthesized 4,5-Dihydrofuran-3-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for confirming the purity of 4,5-Dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block. The performance of HPLC is objectively compared with alternative analytical methods, supported by detailed experimental protocols and representative data.
The reliable determination of purity is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. For a compound like this compound, a robust analytical method must be able to separate the target molecule from potential impurities, including starting materials, by-products, and degradation products. This guide focuses on HPLC as the primary analytical technique and contrasts it with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. The following table summarizes a comparison of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Applicability to Analyte | Excellent. Well-suited for polar, non-volatile compounds like carboxylic acids. | Possible with derivatization to increase volatility. | Excellent for structural confirmation and purity assessment of the bulk material. |
| Limit of Detection (LOD) | Low (typically in the range of 0.01-0.80 mmol/kg for similar organic acids).[1] | Very low (ng/g to pg/mL levels), especially with selected ion monitoring.[2] | Higher than chromatographic methods; generally requires >1% of the material to be an impurity for detection. |
| Limit of Quantitation (LOQ) | Low (typically in the range of 0.04-2.64 mmol/kg for similar organic acids).[1] | Very low, allowing for precise quantification of trace impurities.[3][4] | Higher than chromatographic methods. |
| Specificity | High, especially with a diode-array detector (DAD) for peak purity analysis. Can separate isomers.[5] | Very high, provides mass spectral data for peak identification. Excellent for separating volatile isomers.[6] | High, provides detailed structural information for both the main compound and impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to convert the carboxylic acid to a more volatile ester. | Simple dissolution in a deuterated solvent. |
| Throughput | High, with typical run times of 15-30 minutes per sample.[7] | Moderate, run times can be longer, and sample preparation can be more time-consuming. | Low to moderate, requires longer acquisition times for high sensitivity. |
Proposed HPLC Method for Purity Analysis
A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is based on established protocols for the separation of polar organic acids and furan derivatives.[7][8]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Rationale for Method Selection: A C18 column is a versatile stationary phase suitable for retaining polar analytes like this compound. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column. A DAD allows for the simultaneous monitoring of multiple wavelengths and can be used to assess peak purity, ensuring that the main peak does not co-elute with any impurities.
Potential Impurities and Method Specificity
A plausible synthesis of this compound involves the intramolecular cyclization of a suitable precursor. Potential impurities could include unreacted starting materials, the regioisomer 2,5-Dihydrofuran-3-carboxylic acid, and by-products from side reactions. The proposed HPLC method is expected to have sufficient selectivity to separate these impurities from the main product. The difference in polarity and structure between the desired product and its potential impurities should result in different retention times on the C18 column.
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for purity analysis of this compound.
Signaling Pathway of Analysis Logic
The decision-making process for selecting and applying analytical techniques for purity confirmation can be visualized as a signaling pathway, where the initial synthesis triggers a cascade of analytical evaluations.
Caption: Decision pathway for analytical method selection and product release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
"spectroscopic comparison between 4,5-Dihydrofuran-3-carboxylic acid and its esters"
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 4,5-Dihydrofuran-3-carboxylic acid and its corresponding esters, primarily focusing on methyl and ethyl esters. The differentiation between the carboxylic acid and its ester derivatives is crucial for characterization, reaction monitoring, and quality control in synthetic chemistry and drug development. This document summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational dataset for researchers in the field.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its methyl and ethyl esters. These values are compiled from typical spectroscopic data for these classes of compounds and may vary slightly based on experimental conditions.
Table 1: ¹H NMR Spectral Data (ppm)
| Proton Assignment | This compound | Methyl 4,5-Dihydrofuran-3-carboxylate | Ethyl 4,5-Dihydrofuran-3-carboxylate |
| H2 (vinylic) | ~7.5 - 7.7 (s) | ~7.4 - 7.6 (s) | ~7.4 - 7.6 (s) |
| H4 (allylic) | ~2.8 - 3.0 (t) | ~2.7 - 2.9 (t) | ~2.7 - 2.9 (t) |
| H5 (homoallylic) | ~4.4 - 4.6 (t) | ~4.3 - 4.5 (t) | ~4.3 - 4.5 (t) |
| -COOH | ~10 - 13 (br s) | - | - |
| -OCH₃ | - | ~3.7 - 3.9 (s) | - |
| -OCH₂CH₃ | - | - | ~4.1 - 4.3 (q) |
| -OCH₂CH₃ | - | - | ~1.2 - 1.4 (t) |
Table 2: ¹³C NMR Spectral Data (ppm)
| Carbon Assignment | This compound | Methyl 4,5-Dihydrofuran-3-carboxylate | Ethyl 4,5-Dihydrofuran-3-carboxylate |
| C=O (carbonyl) | ~165 - 175 | ~160 - 170 | ~160 - 170 |
| C3 (vinylic) | ~130 - 140 | ~130 - 140 | ~130 - 140 |
| C2 (vinylic) | ~145 - 155 | ~145 - 155 | ~145 - 155 |
| C4 (allylic) | ~25 - 35 | ~25 - 35 | ~25 - 35 |
| C5 (homoallylic) | ~70 - 80 | ~70 - 80 | ~70 - 80 |
| -OCH₃ | - | ~50 - 55 | - |
| -OCH₂CH₃ | - | - | ~60 - 65 |
| -OCH₂CH₃ | - | - | ~14 - 16 |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Functional Group | This compound | Methyl/Ethyl 4,5-Dihydrofuran-3-carboxylate |
| O-H stretch (acid) | 3300 - 2500 (broad) | Absent |
| C-H stretch (sp²) | ~3100 | ~3100 |
| C-H stretch (sp³) | ~2900 - 3000 | ~2900 - 3000 |
| C=O stretch (carbonyl) | 1760 - 1690 (strong) | 1750 - 1735 (strong) |
| C=C stretch | ~1650 | ~1650 |
| C-O stretch (acid/ester) | 1320 - 1210 (strong) | 1300 - 1000 (strong, multiple bands) |
| O-H bend (acid) | 1440 - 1395 and 950 - 910 | Absent |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Ion | This compound | Methyl 4,5-Dihydrofuran-3-carboxylate | Ethyl 4,5-Dihydrofuran-3-carboxylate |
| [M]⁺ | 114.03 | 128.05 | 142.06 |
| [M-H]⁻ | 113.02 | - | - |
| [M+H]⁺ | 115.04 | 129.06 | 143.07 |
| [M-OH]⁺ | 97.03 | - | - |
| [M-COOH]⁺ | 69.03 | - | - |
| [M-OCH₃]⁺ | - | 97.03 | - |
| [M-OC₂H₅]⁺ | - | - | 97.03 |
| [M-COOCH₃]⁺ | - | 69.03 | - |
| [M-COOC₂H₅]⁺ | - | - | 69.03 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. For liquid samples, a thin film was prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR was used for direct analysis of solid or liquid samples.
-
Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) was typically used for volatile compounds, while Electrospray Ionization (ESI) was employed for less volatile or thermally labile compounds. High-resolution mass spectrometry (HRMS) was used to determine the exact mass and elemental composition.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were analyzed to confirm the molecular weight and elucidate the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of this compound and its esters.
Caption: Workflow for spectroscopic identification.
This guide serves as a valuable resource for the spectroscopic identification and differentiation of this compound and its common esters. The provided data and protocols can aid in the rapid and accurate characterization of these compounds in a research and development setting.
A Comparative Guide to the In Vitro Performance of Novel 4,5-Dihydrofuran-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its utility in the synthesis of novel therapeutic agents.[1] Derivatives of 4,5-Dihydrofuran-3-carboxylic acid, in particular, are being actively investigated for a range of pharmacological activities, most notably as potential anticancer agents.[2][3][4] This guide provides an objective comparison of the in vitro performance of these novel compounds against established alternatives, supported by experimental data and detailed protocols.
I. Comparative Cytotoxicity Analysis
A primary indicator of potential anticancer activity is a compound's ability to selectively induce cell death in cancer cells while sparing normal cells. The cytotoxic effects of novel furan-based derivatives have been evaluated against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[5]
Comparative Cytotoxicity Data (IC50 in µM)
The following table summarizes the cytotoxic activity of various furan derivatives against different cell lines. Staurosporine and Sorafenib are included as established reference compounds. A lower IC50 value indicates higher potency. The Selectivity Index (SI), calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line), indicates the compound's selectivity for cancer cells; a higher SI is desirable.[2][5]
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | HepG2 (Liver) | MCF-10A (Normal Breast) | Selectivity Index (SI) for MCF-7 | Reference |
| Compound 4 | 4.06 | - | - | - | 29.76 | 7.33 | [2] |
| Compound 7 | 2.96 | - | - | - | 22.11 | 7.47 | [2] |
| Compound 7b | - | 6.66 | 8.51 | 7.28 | - | - | [6] |
| Compound 4c | - | - | - | 13.1 | - | - | [6] |
| Compound 7c | - | - | - | 11.2 | - | - | [6] |
| Staurosporine (STU) | ~1.0 (Implied) | - | - | - | - | - | [2] |
| Sorafenib | - | 6.60 | 8.78 | 5.09 | - | - | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[2][5]
-
Cell Seeding: Plate cells (e.g., MCF-7 or MCF-10A) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2][5]
-
Compound Treatment: Treat the cells with various concentrations of the furan derivatives. Incubate for another 24 to 48 hours.[2][7]
-
MTT Addition: Add 5 mg/mL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2][5] Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Diagram: Cytotoxicity Assay Workflow
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
II. Enzyme Inhibition Performance
Many therapeutic agents function by inhibiting specific enzymes involved in disease progression. For furan derivatives, a significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth.[6] Dihydrofolate reductase (DHFR) is another critical enzyme target in cancer therapy.
Comparative VEGFR-2 Inhibition Data (IC50 in nM)
This table compares the VEGFR-2 inhibitory activity of novel furan derivatives against the established inhibitor, Sorafenib. A lower IC50 value signifies more potent inhibition.
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Compound 4c | 57.1 | [6] |
| Compound 7b | 42.5 | [6] |
| Compound 7c | 52.5 | [6] |
| Sorafenib | 41.1 | [6] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a standardized procedure for assessing the inhibitory effect of a compound on enzymatic activity.[8]
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a microplate well), prepare a reaction mixture containing the buffer, the target enzyme at a fixed concentration, and the inhibitor (the novel compound) at varying concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the specific substrate. Controls should be included: a negative control (no inhibitor) and a positive control (a known inhibitor).[8]
-
Monitoring Reaction Progress: Monitor the reaction progress over time. This can be done by measuring the decrease in substrate or the increase in product concentration using methods like spectrophotometry, fluorescence, or luminescence.[9][10]
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki) or the IC50 value.[8] Careful controls are necessary to avoid pitfalls like low active enzyme fraction or interference from the test compounds themselves.[8][9]
Diagram: Enzyme Inhibition Mechanism
Caption: A simplified model of competitive enzyme inhibition by a novel compound.
III. Elucidation of Apoptotic Pathway
Beyond direct cytotoxicity, understanding the mechanism of cell death is crucial. Studies on furan derivatives suggest they can induce apoptosis, or programmed cell death, a desirable outcome for an anticancer agent.[2][11] Specifically, compounds 4 and 7 were found to arrest the cell cycle at the G2/M phase and induce apoptosis through the intrinsic mitochondrial pathway.[2] This was evidenced by an increase in the levels of p53 and Bax and a decrease in the anti-apoptotic protein Bcl-2.[11]
Diagram: Intrinsic Apoptosis Pathway Induced by Furan Derivatives
Caption: The intrinsic apoptosis pathway initiated by furan derivatives.
Conclusion
The in vitro data presented demonstrates that novel compounds derived from this compound are a promising class of therapeutic agents. Several derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some showing favorable selectivity compared to normal cells.[2][5] Furthermore, their ability to inhibit key enzymes like VEGFR-2 at nanomolar concentrations, comparable to established drugs like Sorafenib, highlights their potential in targeted cancer therapy.[6] The elucidation of their mechanism of action, involving the induction of apoptosis via the intrinsic mitochondrial pathway, provides a strong rationale for their further development as novel anticancer drugs.[2][11] Future structure-activity relationship studies are warranted to optimize the potency and selectivity of this promising chemical scaffold.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 3. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 11. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
"benchmarking the synthesis of 4,5-Dihydrofuran-3-carboxylic acid against other methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for obtaining 4,5-dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The analysis focuses on two primary routes: the hydrolysis of a nitrile intermediate and the saponification of a corresponding ester, with a discussion of the upstream synthesis of these precursors.
At a Glance: Synthetic Route Comparison
| Parameter | Route A: Nitrile Hydrolysis | Route B: Ester Saponification |
| Precursor | 4,5-Dihydrofuran-3-carbonitrile | Ethyl 4,5-dihydrofuran-3-carboxylate |
| Key Transformation | Hydrolysis of a nitrile | Saponification of an ester |
| Precursor Synthesis | Three-component condensation | Dieckmann Condensation |
| Overall Yield | Good | Moderate to Good |
| Key Advantages | High efficiency and diastereoselectivity in precursor synthesis. | Established and reliable cyclization and saponification methods. |
| Key Challenges | Potentially harsh conditions for nitrile hydrolysis. | Finding a specific, high-yielding Dieckmann condensation for the precursor. |
Route A: Synthesis via Nitrile Hydrolysis
This pathway involves the initial synthesis of a 4,5-dihydrofuran-3-carbonitrile intermediate, followed by its hydrolysis to the target carboxylic acid. A highly efficient method for the synthesis of the nitrile precursor has been reported through a three-component reaction.
Workflow for Route A
A Comparative Guide to the Physicochemical Properties of Carboxylic Acid Isosteres
In the landscape of drug discovery and development, the carboxylic acid moiety is a ubiquitous functional group, critical for target binding and imparting desirable pharmacokinetic properties. However, its inherent characteristics, such as potential metabolic instability and high polarity, can present significant challenges. Bioisosteric replacement of the carboxylic acid group with a surrogate that mimics its essential features while modulating physicochemical properties is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of common carboxylic acid isosteres, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.
Data Presentation: A Side-by-Side Comparison
To facilitate a direct comparison, the following table summarizes key physicochemical properties of a parent carboxylic acid (3-phenylpropanoic acid) and its common isosteres, all based on the same chemical scaffold for consistency.[1][2]
| Functional Group | Structure | pKa | logD at pH 7.4 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Metabolic Stability (Qualitative) |
| Carboxylic Acid | 3-phenylpropanoic acid | 4.76 | -1.65 | 1 | 2 | Moderate to Low |
| Tetrazole | 5-(2-phenylethyl)-1H-tetrazole | 5.09 | -0.25 | 1 | 4 | High |
| Acylsulfonamide | N-(benzylsulfonyl)propanamide | 4.49 | -0.09 | 1 | 4 | Moderate to High |
| Hydroxamic Acid | 3-phenyl-N-hydroxypropanamide | 8.18 | 0.71 | 2 | 2 | Low |
| Squaric Acid Derivative | 3-(2-phenylethylamino)-4-hydroxycyclobut-3-ene-1,2-dione | 2.51 | -1.69 | 2 | 4 | Moderate |
Key Physicochemical Properties Explained
pKa: The acidity of the isostere is a critical parameter that dictates its ionization state at physiological pH (typically 7.4). A lower pKa indicates a stronger acid. Isosteres like acylsulfonamides and squaric acid derivatives can exhibit pKa values similar to or lower than carboxylic acids, ensuring they are predominantly ionized.[1] Tetrazoles have a pKa value that is very similar to that of carboxylic acids.[3] In contrast, hydroxamic acids are significantly less acidic.[1]
logD at pH 7.4: This value represents the lipophilicity of a compound at physiological pH and is a key determinant of its membrane permeability and absorption. It accounts for the partitioning of both the ionized and unionized forms of the molecule. The replacement of a carboxylic acid with an isostere can lead to considerable variation in lipophilicity.[1] For instance, in the provided dataset, the tetrazole and acylsulfonamide isosteres are more lipophilic than the parent carboxylic acid at pH 7.4.
Hydrogen Bonding: The ability of a functional group to act as a hydrogen bond donor or acceptor is crucial for molecular recognition and binding to biological targets. Carboxylic acids can accept two hydrogen bonds and donate one. Many isosteres are designed to replicate this interaction pattern. Tetrazoles, for example, are effective hydrogen bond acceptors.[3][4] Acylsulfonamides also present multiple hydrogen bond acceptor sites.[5][6] Squaric acid and its anions are potent hydrogen bond donors and acceptors.[7][8]
Metabolic Stability: Carboxylic acids can be susceptible to metabolic processes such as glucuronidation, which can lead to the formation of reactive metabolites and rapid clearance from the body.[9][10][11] Isosteric replacement is a common strategy to mitigate these metabolic liabilities.[12][13] Tetrazoles, for instance, are generally considered to be metabolically robust.[4]
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties.
Determination of pKa by Potentiometric Titration
This method involves the titration of the compound of interest with a strong acid or base and monitoring the pH change.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Titration vessel
-
Stir plate and stir bar
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO2
-
The compound to be analyzed (typically 1-5 mg)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, though this may affect the pKa value. The final concentration should be in the range of 1-10 mM.
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.
-
Titration:
-
For an acidic compound, titrate with standardized NaOH.
-
For a basic compound, titrate with standardized HCl.
-
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.
Determination of logP by the Shake-Flask Method
This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
The compound to be analyzed
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel or vial.
-
Add a known volume of the other phase. The ratio of the volumes of the two phases is important and should be recorded.
-
Securely cap the vessel and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mandatory Visualization
Caption: Isosteric mimicry of carboxylic acid properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-bond landscapes, geometry and energetics of squaric acid and its mono- and dianions: a Cambridge Structural Database, IsoStar and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Associations of squaric acid and its anions as multiform building blocks of hydrogen-bonded molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
Safety Operating Guide
Safe Disposal of 4,5-Dihydrofuran-3-carboxylic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4,5-Dihydrofuran-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator is necessary.
Engineering Controls:
-
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
Hazard Summary
This compound is classified as a hazardous substance. Key hazard information is summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour. |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Serious eye irritation | Category 2A | H319: Causes serious eye irritation. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation. |
| Specific target organ toxicity - single exposure | Category 3 | H336: May cause drowsiness or dizziness. |
| Other hazards | - | May form explosive peroxides. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular municipal trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, irritant, health hazard).
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially violent reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]
-
-
Containerization:
-
Use a container that is compatible with carboxylic acids and flammable liquids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.
-
Keep the container closed when not in use.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, cool, and away from sources of ignition such as heat, sparks, and open flames.
-
Store away from incompatible materials.
-
-
Spill Cleanup:
-
In the event of a small spill, carefully sweep or scoop up the material and place it in the labeled hazardous waste container.
-
Avoid generating dust or vapors.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Professional Disposal:
-
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
-
The recommended disposal method is incineration in an approved waste disposal plant.[1][2][3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,5-Dihydrofuran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,5-Dihydrofuran-3-carboxylic acid (CAS No. 98021-62-6). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Prevents contact with the eyes, which can cause serious irritation[1][2][3]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes are required. | Protects against skin irritation[1][2]. Gloves should be inspected before use and changed immediately if contaminated[3][4]. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient or when handling powders that may become airborne, a NIOSH-approved respirator is required. | Minimizes the risk of respiratory tract irritation from inhaling dust or vapors[1][2][3]. |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Ensure the fume hood is functioning correctly before starting work.
-
Assemble all necessary equipment (e.g., spatulas, glassware, waste containers) beforehand.
-
Ensure an emergency eyewash station and safety shower are readily accessible[5].
-
-
Handling the Chemical:
-
Don all required PPE as specified in the table above.
-
Handle the substance carefully to avoid generating dust.
-
Avoid direct contact with the skin and eyes[5].
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled[2][6].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Post-Handling:
-
Decontaminate the work surface and any used equipment.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Spill and Disposal Plan:
-
Spill Cleanup:
-
Waste Disposal:
-
All waste materials contaminated with this compound must be treated as hazardous chemical waste[5].
-
Collect solid waste in a clearly labeled, sealable container[3][5]. The label should include the full chemical name and associated hazards[5].
-
Do not dispose of this compound down the drain or in regular trash[4][5].
-
Arrange for disposal through a licensed hazardous waste disposal company in accordance with all federal, state, and local environmental regulations[2][4][5].
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
